5-Amino-1-methyl-2-oxoindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUKQQSWABKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627603 | |
| Record name | 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-91-1 | |
| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20870-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-methyl-2-oxoindoline 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-1-methyl-2-oxoindoline
This document provides a comprehensive technical overview of a viable synthetic pathway for 5-Amino-1-methyl-2-oxoindoline (also known as 5-amino-1-methylindolin-2-one). The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It details the reaction sequence, provides step-by-step experimental protocols, summarizes quantitative data, and includes workflow visualizations.
The synthesis of this compound is accomplished through a multi-step process commencing with a commercially available precursor, 5-nitroisatin. The pathway involves three primary transformations:
-
N-methylation of the isatin ring.
-
Selective reduction of the C3-ketone of the isatin core.
-
Reduction of the aromatic nitro group to the target amine.
This guide outlines established methodologies for each of these critical steps.
Overall Synthesis Pathway
The logical progression from the starting material to the final product is illustrated below. The pathway is designed to control the regioselectivity of the substitutions and the chemoselectivity of the reductions.
Experimental Protocols and Data
Step 1: Synthesis of 1-Methyl-5-nitroisatin
The initial step involves the N-methylation of 5-nitroisatin. This reaction is typically achieved using an alkylating agent like methyl iodide in the presence of a weak base.[1][2]
Experimental Protocol:
-
A mixture of 5-nitroisatin (10 g, 0.052 mol), potassium carbonate (21.56 g, 0.156 mol), and methyl iodide (16.21 ml, 0.260 mol) is prepared in anhydrous dimethylformamide (DMF).[1][2]
-
The reaction mixture is stirred overnight at room temperature to ensure completion.[1][2]
-
Following the reaction period, water is added to the mixture.[1]
-
The solution is then acidified with dilute hydrochloric acid (HCl) until it is acidic to pH paper.[1][2]
-
The resulting yellow solid, 1-Methyl-5-nitroisatin, is collected by filtration.[1]
-
The collected solid is washed thoroughly with water until neutral to pH paper and then air-dried to a constant weight.[1][2]
| Parameter | Value | Reference |
| Starting Material | 5-Nitroisatin | [1][2] |
| Reagents | Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃) | [1][2] |
| Solvent | Anhydrous Dimethylformamide (DMF) | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | Overnight | [1] |
| Product | 1-Methyl-5-nitroisatin | [1][2] |
| Appearance | Yellow Solid | [1] |
| Yield | ~9.66 g (from 10 g starting material) | [1] |
| Molecular Formula | C₉H₆N₂O₄ | [2] |
| Molecular Weight | 206.15 g/mol | [2] |
Step 2: Synthesis of 1-Methyl-5-nitro-2-oxoindoline
This step involves the selective reduction of the C3-ketone of the isatin ring while preserving the C5-nitro group. A mixed borohydride reducing system, such as Zirconium(IV) chloride and Sodium borohydride, has been shown to be effective for the direct conversion of N-alkyl-nitroisatins to the corresponding nitroindole nucleus, which in this context refers to the reduction of the 3-oxo group.[3]
Experimental Protocol:
-
To a solution of 1-Methyl-5-nitroisatin in a suitable solvent like 1,2-dimethoxyethane (DME), add Zirconium(IV) chloride (ZrCl₄).
-
Cool the mixture in an ice bath.
-
Slowly add Sodium borohydride (NaBH₄) portion-wise while maintaining the low temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a dilute acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 1-Methyl-5-nitro-2-oxoindoline.
| Parameter | Value/Reagent | Reference |
| Starting Material | 1-Methyl-5-nitroisatin | - |
| Reducing System | Zirconium(IV) chloride (ZrCl₄) / Sodium borohydride (NaBH₄) | [3] |
| Solvent | 1,2-Dimethoxyethane (DME) | [3] |
| Key Transformation | Selective reduction of C3-ketone to methylene (CH₂) | [3] |
| Product | 1-Methyl-5-nitro-2-oxoindoline | - |
Step 3: Synthesis of this compound
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a highly efficient and clean method for this transformation, often providing excellent yields.[4][5]
Experimental Protocol:
-
Dissolve 1-Methyl-5-nitro-2-oxoindoline in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt. %).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-4 atm).
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Evaporate the combined filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value/Reagent | Reference |
| Starting Material | 1-Methyl-5-nitro-2-oxoindoline | - |
| Reduction Method | Catalytic Hydrogenation | [4][5][6] |
| Catalyst | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | [4][5] |
| Reductant | Hydrogen Gas (H₂) | [4] |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | [5] |
| Key Transformation | Reduction of nitro group (NO₂) to amino group (NH₂) | [6] |
| Product | This compound | - |
| Expected Yield | High (often >90%) | [5] |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of experimental procedures for the entire synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. An efficient conversion of 5-nitroisatin into 5-nitroindole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 5-Amino-1-methyl-2-oxoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-methyl-2-oxoindoline, with the IUPAC name 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one , is a chemical compound belonging to the oxindole class. Oxindole derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of many biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, serving as a technical resource for professionals in research and drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic indole core, with an oxo group at the 2-position, a methyl group attached to the nitrogen at position 1, and an amino group at the 5-position.
Structure:
Chemical Identifiers:
-
IUPAC Name: 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one
-
CAS Number: 20870-91-1
-
Molecular Formula: C₉H₁₀N₂O
-
Molecular Weight: 162.19 g/mol
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Physical Form | Solid |
| Melting Point | 109 °C |
| Boiling Point | 471.9 °C at 760 mmHg |
| Purity | ≥ 97% |
Synthesis
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure, predicted spectral characteristics can be outlined. For researchers planning to synthesize or work with this compound, the following provides an expected profile for analytical confirmation.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the indolinone ring, the methyl group protons, and the amino group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). |
| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the lactam, and C-H stretching of the aromatic and aliphatic groups. |
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules. The amino group provides a reactive handle for further functionalization, allowing for the construction of a diverse library of compounds for screening in drug discovery programs. The oxindole scaffold is a key feature in a variety of pharmacologically active agents, and this particular derivative offers a strategic starting point for the development of novel therapeutic candidates.
Experimental Workflow: Utilization as a Synthetic Intermediate
The primary utility of this compound in a research context is as an intermediate for the synthesis of more elaborate molecules. A typical experimental workflow would involve the reaction of the amino group with various electrophiles to introduce new functionalities.
5-Amino-1-methyl-2-oxoindoline CAS number verification
An In-depth Technical Guide on 5-Amino-1-methyl-2-oxoindoline and the Related Compound 5-Amino-1MQ
Introduction
This technical guide serves to clarify the chemical identity and available technical data for this compound. Initial database searches have indicated a significant potential for confusion between this compound and a similarly named, more extensively researched molecule, 5-Amino-1MQ (5-amino-1-methylquinolinium). This document will first address this compound directly, presenting its verified Chemical Abstracts Service (CAS) number and all available physicochemical data. Subsequently, it will provide a comprehensive overview of 5-Amino-1MQ, which aligns more closely with the typical interests of researchers and drug development professionals due to its well-defined biological activity.
Part 1: this compound
This section focuses on the verified data for the specifically requested compound.
CAS Number Verification
The CAS number for this compound has been verified as 20870-91-1 [1][2][3].
Data Presentation
A summary of the chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 20870-91-1 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂O | [1][3] |
| Molecular Weight | 162.19 g/mol | [1][3] |
| IUPAC Name | 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one | [2][3] |
| Synonyms | 5-amino-1-methylindolin-2-one, 5-amino-1-methyl-1,3-dihydro-indol-2-one | [2][3][4] |
| Physical Form | Solid | [2] |
| Melting Point | 109 °C | [2][4] |
| Boiling Point | 471.9 °C at 760 mmHg | [2] |
| Purity | Typically ≥97% | [2] |
Experimental Protocols
Synthesis of this compound [4]
A common method for the synthesis of this compound involves the reduction of its nitro precursor.
-
Starting Material: 1-methyl-5-nitroindolin-2-one (0.48 mmol)
-
Catalyst: Palladium on carbon (Pd/C, 10% by weight)
-
Solvent: Methanol (20 mL)
-
Procedure:
-
Suspend 1-methyl-5-nitroindolin-2-one in methanol in a round-bottom flask.
-
Add the Pd/C catalyst to the suspension.
-
Seal the flask and place it under a hydrogen atmosphere.
-
Allow the reaction to proceed for 18 hours.
-
Evacuate the hydrogen gas and introduce an inert atmosphere (e.g., argon).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Evaporate the volatiles from the filtrate to yield the final product, this compound.
-
Note: At the time of this writing, there is no readily available information in the public domain regarding the biological activity or associated signaling pathways for this compound.
Part 2: 5-Amino-1MQ (5-amino-1-methylquinolinium)
Due to the similarity in nomenclature and the extensive research available, this section details the properties and biological significance of 5-Amino-1MQ, a compound of high interest in metabolic disease and aging research.
CAS Number Verification
The CAS number for 5-Amino-1MQ is 42464-96-0 [5][6][7].
Data Presentation
A summary of the key properties of 5-Amino-1MQ is provided below.
| Property | Value | Source |
| CAS Number | 42464-96-0 | [5][6][7] |
| Molecular Formula | C₁₀H₁₁N₂⁺ (as a quinolinium ion) | [5][6] |
| Molecular Weight | 159.21 g/mol | [5][6] |
| Synonyms | 5-amino-1-methylquinolinium | [5] |
| Primary Target | Nicotinamide N-methyltransferase (NNMT) | [8][9][10] |
| Purity | Typically >99% for research grade | [6] |
| NNMT Inhibition (IC₅₀) | ~1 µM | [6] |
| Appearance | Reddish-brown solid | [11] |
Core Mechanism and Signaling Pathway
5-Amino-1MQ is a small, membrane-permeable molecule that functions as an inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT)[9][10]. NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3)[9]. This process consumes S-adenosylmethionine (SAM), a universal methyl donor.
The inhibition of NNMT by 5-Amino-1MQ initiates a signaling cascade with significant metabolic consequences:
-
Increased NAD⁺ Levels: By blocking NNMT, 5-Amino-1MQ prevents the consumption of the nicotinamide pool, leading to an increase in cellular levels of Nicotinamide Adenine Dinucleotide (NAD⁺)[8][12]. NAD⁺ is a critical coenzyme for numerous cellular processes, including energy production and DNA repair[8].
-
SIRT1 Activation: The elevated NAD⁺ levels subsequently activate sirtuins, particularly SIRT1, which are NAD⁺-dependent deacetylases[8].
-
Metabolic Reprogramming: Activated SIRT1 influences downstream metabolic pathways, promoting fat oxidation and improving mitochondrial efficiency[8].
This mechanism makes 5-Amino-1MQ a target of interest for research into obesity, type 2 diabetes, and age-related metabolic decline[10][13].
Signaling Pathway Diagram
Caption: Signaling pathway of 5-Amino-1MQ as an NNMT inhibitor.
Experimental Protocols
Quantification of 5-Amino-1MQ in Rat Plasma (LC-MS/MS) [14][15]
This method is used to determine the concentration of 5-Amino-1MQ in biological samples for pharmacokinetic studies.
-
Sample Preparation:
-
Extract 5-Amino-1MQ from plasma or urine samples using protein precipitation.
-
-
Chromatography:
-
Column: ACE® Excel™ C₁₈ column (2 μm, 50 × 2.1 mm).
-
Mobile Phase: A binary gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
-
Mass Spectrometry:
-
Instrument: API 4000 QTRAP hybrid triple quadruple mass spectrometer.
-
Mode: Multiple reaction monitoring (MRM) in positive mode.
-
Transitions: m/z 159.100 → 90.00 for 5-Amino-1MQ.
-
-
Results: The method is linear in the concentration range of 10-2500 ng/mL, with high precision and accuracy.
NNMT Inhibition Assay [12]
This assay measures the ability of 5-Amino-1MQ to inhibit NNMT activity in adipocytes.
-
Cell Culture: Use fully differentiated adipocytes, which have high NNMT expression.
-
Treatment:
-
Treat the adipocytes with varying concentrations of 5-Amino-1MQ for 24 hours.
-
-
Analysis:
-
Measure the intracellular levels of 1-methylnicotinamide (1-MNA), the product of the NNMT reaction.
-
A decrease in 1-MNA levels indicates inhibition of NNMT.
-
-
Calculation: A dose-response curve can be generated to calculate the EC₅₀ value, which for 5-Amino-1MQ is approximately 2.3 µM in adipocytes[12].
SIRT1 Activity Assay [12]
This assay determines if 5-Amino-1MQ directly affects SIRT1 activity.
-
Procedure:
-
A fluorometric assay using a recombinant human SIRT1 enzyme.
-
A fluorogenic peptide substrate (e.g., from p53 residues) and NAD⁺ co-substrate are used.
-
Test 5-Amino-1MQ across a range of concentrations (e.g., 30 nM to 600 µM).
-
-
Results: Studies have shown that 5-Amino-1MQ does not significantly inhibit SIRT1 activity at pharmacologically relevant concentrations, indicating its high selectivity for NNMT[12].
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 5-Amino-1-methyl-2,3-dihydro-1H-indol-2-one | 20870-91-1 [sigmaaldrich.com]
- 3. This compound | C9H10N2O | CID 22692470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. peptidesalpha.com [peptidesalpha.com]
- 7. echemi.com [echemi.com]
- 8. swolverine.com [swolverine.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. amazing-meds.com [amazing-meds.com]
- 11. Supply NNMTI inhibitor 5-Amino 1MQ Weight Loss 5 amino 1 mq CAS:42464-96-0 Factory Quotes - OEM [hhdpharm.com]
- 12. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1stoptimal.com [1stoptimal.com]
- 14. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 5-Amino-2-oxoindoline Derivatives and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide summarizes the biological activities of 5-amino-2-oxoindoline derivatives and structurally related 2-oxoindoline compounds based on available scientific literature. Direct studies on 5-Amino-1-methyl-2-oxoindoline derivatives are limited; therefore, this document extrapolates from closely related structures to provide a comprehensive overview of the potential activities of this class of compounds.
Introduction
The 2-oxoindoline (oxindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The versatility of the oxindole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The introduction of an amino group at the C5 position, in particular, offers a key point for further derivatization and interaction with biological targets. This technical guide provides an in-depth overview of the reported biological activities of 5-amino-2-oxoindoline derivatives and other substituted 2-oxoindolines, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Substituted 2-oxoindoline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle regulation.[1] Disruption of the cell cycle can lead to apoptosis (programmed cell death) in cancer cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 2-oxoindoline derivatives against different cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | 2-oxoindoline hydrazone | MCF7 (Breast) | 14.0 ± 0.7 | [1] |
| 6d | 2-oxoindoline hydrazone | MCF7 (Breast) | 15.6 ± 0.7 | [1] |
| 6g | 2-oxoindoline hydrazone | MCF7 (Breast) | 13.8 ± 0.7 | [1] |
| 9d | 3-hydroxy-2-oxoindoline | MCF7 (Breast) | 4.9 ± 0.2 | [1] |
| 10a | 2-oxoindolin-3-ylidene | MCF7 (Breast) | 6.0 ± 0.3 | [1] |
| 10b | 2-oxoindolin-3-ylidene | MCF7 (Breast) | 10.8 ± 0.5 | [1] |
| 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [2] |
| 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 ± 0.3 | [2] |
| 3k | 5H-[1][2][3]triazino[5,6-b]indole | A549 (Lung) | 0.59 | [4] |
| 3k | 5H-[1][2][3]triazino[5,6-b]indole | MCF-7 (Breast) | 0.86 | [4] |
| 3k | 5H-[1][2][3]triazino[5,6-b]indole | HeLa (Cervical) | 1.31 | [4] |
| 3k | 5H-[1][2][3]triazino[5,6-b]indole | HepG-2 (Liver) | 0.92 | [4] |
| 5l | 6-Cl oxindole with 3-pyridyl | Leukemia Subpanel (avg) | 3.39 | [5] |
| 5l | 6-Cl oxindole with 3-pyridyl | Colon Cancer Subpanel (avg) | 5.97 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualization: Proposed Mechanism of Anticancer Activity
The following diagram illustrates the proposed mechanism of action for some 2-oxoindoline derivatives, which involves the inhibition of CDK2, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK2 by 2-oxoindoline derivatives disrupts cell cycle progression.
Antimicrobial Activity
Derivatives of the 2-oxoindoline scaffold have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 2-oxoindoline derivatives against selected microorganisms.
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| 5a | Spiro[oxindole-pyrrolidine] | Staphylococcus aureus | 3.9 | [6] |
| 10f | 3-Alkylidene-2-indolone | Staphylococcus aureus | 0.5 | [7] |
| 10g | 3-Alkylidene-2-indolone | Staphylococcus aureus | 0.5 | [7] |
| 10h | 3-Alkylidene-2-indolone | Staphylococcus aureus | 0.5 | [7] |
| 3a | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |
| 3c | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |
| 4a | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |
| 4b | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |
| 4h | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization: Experimental Workflow for Antimicrobial Screening
The following diagram outlines the general workflow for the synthesis and antimicrobial screening of 2-oxoindoline derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation of 2-oxoindoline derivatives.
Enzyme Inhibitory Activity
The 2-oxoindoline scaffold has been identified as a potent inhibitor of various enzymes implicated in different diseases. This section highlights the inhibitory activity against carbonic anhydrases and α-glucosidase.
Quantitative Enzyme Inhibitory Data
The following table summarizes the inhibitory constants (Ki or IC50) of 2-oxoindoline derivatives against different enzymes.
| Compound ID | Modification | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| 2b | 2-oxoindole benzenesulfonamide | hCA I | 97.6 | ||
| 2b | 2-oxoindole benzenesulfonamide | hCA II | 8.0 | ||
| 3a | 2-oxoindole benzenesulfonamide | hCA I | 90.2 | ||
| 3a | 2-oxoindole benzenesulfonamide | hCA II | 6.5 | ||
| 3a | 2-oxoindole benzenesulfonamide | hCA IX | 21.4 | ||
| 4a | 2-oxoindole benzenesulfonamide | hCA II | 3.0 | ||
| 4a | 2-oxoindole benzenesulfonamide | hCA IX | 13.9 | ||
| 3d | 5-fluoro-2-oxindole | α-glucosidase | 49.89 ± 1.16 | [8][9] | |
| 3f | 5-fluoro-2-oxindole | α-glucosidase | 35.83 ± 0.98 | [8][9] | |
| 3i | 5-fluoro-2-oxindole | α-glucosidase | 56.87 ± 0.42 | [8][9] | |
| 3d | 2-oxoindolin-3-thiosemicarbazone | α-amylase | 1.25 ± 0.02 | [10] | |
| 3h | 2-oxoindolin-3-thiosemicarbazone | α-amylase | 2.87 ± 0.16 | [10] | |
| 3i | 2-oxoindolin-3-thiosemicarbazone | Acetylcholinesterase | 59.71 ± 2.24 | [10] | |
| 4i | 2-oxoindolin-thiazoline | Acetylcholinesterase | 53.31 ± 1.74 | [10] | |
| 3i | 2-oxoindolin-3-thiosemicarbazone | Butyrylcholinesterase | 8.43 ± 0.97 | [10] | |
| 4i | 2-oxoindolin-thiazoline | Butyrylcholinesterase | 10.72 ± 2.19 | [10] |
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory effect of compounds on α-glucosidase activity is determined spectrophotometrically.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Mixture: In a 96-well plate, the test compound (dissolved in DMSO and diluted with buffer) is pre-incubated with the α-glucosidase solution for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the pNPG solution to the mixture.
-
Absorbance Measurement: The absorbance is measured at 405 nm at different time intervals to monitor the release of p-nitrophenol.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Visualization: Enzyme Inhibition Logical Relationship
The following diagram illustrates the logical relationship of an enzyme inhibition assay.
Caption: A 2-oxoindoline derivative inhibits the enzyme, preventing product formation.
Other Biological Activities
In addition to the activities detailed above, derivatives of 2-oxoindoline have been explored for other therapeutic applications. For instance, a rational design approach led to the synthesis of 5-amino-2-oxindole derivatives with promising antiglaucoma activity.[11] The most active compound was found to reduce intraocular pressure by 24% in normotensive rabbits, which was more effective than the reference drug timolol (18% reduction).[11]
Conclusion
The 2-oxoindoline scaffold, particularly with substitutions at the C5 position, represents a highly promising starting point for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore the versatility of this chemical core. While specific data on this compound is not yet widely available, the extensive research on related derivatives provides a strong rationale for the continued exploration of this compound class. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 5-Amino-1MQ on Nicotinamide N-Methyltransferase (NNMT)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This enzyme plays a critical role in cellular metabolism by catalyzing the methylation of nicotinamide, thereby influencing the NAD+ salvage pathway and cellular energy homeostasis. 5-Amino-1MQ is a small, membrane-permeable molecule identified as a potent and selective inhibitor of NNMT.[1] This document provides a comprehensive technical overview of the mechanism through which 5-Amino-1MQ exerts its effects, the downstream cellular and metabolic consequences, and the experimental methodologies used to characterize its activity. By competitively inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide and the methyl donor S-adenosylmethionine (SAM), leading to elevated intracellular NAD+ levels.[2][3] This, in turn, activates NAD+-dependent enzymes such as SIRT1, promoting increased mitochondrial function, enhanced fat oxidation, and a reduction in lipogenesis, ultimately reversing diet-induced obesity in preclinical models.[4][5][6]
Introduction: The Role of NNMT in Cellular Metabolism
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3).[7][8] This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[8] While predominantly expressed in the liver, NNMT is also active in adipose tissue, muscle, the brain, and kidneys.[7]
Elevated NNMT expression and activity have been strongly correlated with obesity and type 2 diabetes.[9][10] In adipose tissue, increased NNMT activity acts as a metabolic brake, reducing cellular energy expenditure.[9] By consuming nicotinamide, NNMT limits the primary substrate for the NAD+ salvage pathway, a critical route for regenerating the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[11][12] Depleted NAD+ levels impair mitochondrial function and the activity of NAD+-dependent enzymes, shifting cellular metabolism towards fat storage.[4][12] Consequently, the inhibition of NNMT presents a compelling strategy for reversing this metabolic slowdown and treating obesity-related conditions.[1]
Core Mechanism of Action: 5-Amino-1MQ as a Competitive Inhibitor
5-Amino-1MQ (5-amino-1-methylquinolinium) is a small molecule designed as a selective and membrane-permeable NNMT inhibitor.[1] Its mechanism of action is centered on competitive inhibition at the enzyme's active site.[13] 5-Amino-1MQ structurally mimics the natural substrate, allowing it to bind to the catalytic pocket of NNMT, thereby blocking the binding of nicotinamide and preventing the methylation reaction from occurring.[2][13] This direct inhibition spares the cellular pools of both nicotinamide and the methyl-donor SAM.[2]
Downstream Signaling and Metabolic Consequences
The inhibition of NNMT by 5-Amino-1MQ initiates a cascade of downstream events that collectively enhance cellular metabolism.
3.1. Increased NAD+ Bioavailability and SIRT1 Activation By preventing the methylation of nicotinamide, 5-Amino-1MQ ensures a larger substrate pool is available for the NAD+ salvage pathway.[9][14] This leads to a significant increase in intracellular NAD+ concentrations.[10][11] NAD+ is a crucial coenzyme for sirtuins, a class of proteins that regulate cellular health, DNA repair, and longevity.[11][15] Specifically, the rise in NAD+ activates SIRT1, often called the "longevity gene."[5][6][16] Activated SIRT1 enhances mitochondrial function, promotes fatty acid oxidation, and improves insulin sensitivity.[11][12]
3.2. Effects on Adipose Tissue In preclinical studies, the effects of 5-Amino-1MQ are particularly pronounced in adipose tissue. In vitro treatment of adipocytes with 5-Amino-1MQ leads to increased NAD+ levels, a significant reduction in intracellular 1-MNA, and suppressed lipogenesis (fat creation).[10][14] In diet-induced obese (DIO) mice, treatment results in reduced white adipose mass and a notable decrease in the size of individual adipocytes.[10][12] Remarkably, these effects occur without a corresponding decrease in food intake, indicating a true increase in basal metabolic rate.[9][10]
Quantitative Data Summary
The efficacy of 5-Amino-1MQ has been quantified in both in vitro and in vivo settings. The following tables summarize key findings from published research.
Table 1: In Vitro Efficacy and Cellular Effects of 5-Amino-1MQ
| Parameter | Result | Cell Type / Assay Condition | Reference |
|---|---|---|---|
| NNMT Inhibition (IC₅₀) | ~1.1 µM (Biochemical Assay) | Recombinant human NNMT | [14] |
| 1-MNA Reduction | Significant reduction at 30 µM | Differentiated 3T3-L1 adipocytes | [14] |
| NAD+ Fold Increase | ~1.2 to 1.6-fold increase | Differentiated 3T3-L1 adipocytes (1-60 µM) | [14] |
| Lipogenesis | Significantly suppressed | Differentiated 3T3-L1 adipocytes |[10] |
Table 2: In Vivo Efficacy of 5-Amino-1MQ in Diet-Induced Obese (DIO) Mice
| Parameter | Result | Treatment Details | Reference |
|---|---|---|---|
| Body Weight | Progressive loss; ~5-7% reduction | 20 mg/kg, 3x daily (SC), 10-11 days | [5][14] |
| White Adipose Mass | Significantly reduced | 20 mg/kg, 3x daily (SC), 11 days | [14] |
| Adipocyte Size | Reduced by 30-40% | High-fat diet model | [12] |
| Plasma Cholesterol | Significantly decreased | 20 mg/kg, 3x daily (SC), 11 days | [1] |
| Food Intake | No significant change | High-fat diet model |[9][10] |
Table 3: Selectivity Profile of 5-Amino-1MQ
| Enzyme | Activity / Inhibition Observed | Reference |
|---|---|---|
| DNMT1, PRMT3, COMT | No significant inhibition | [14] |
| NAMPT | No significant inhibition | [14] |
| SIRT1 | No direct inhibition at pharmacologically relevant concentrations |[14] |
Key Experimental Methodologies
The characterization of NNMT inhibitors like 5-Amino-1MQ relies on specific biochemical and cellular assays.
5.1. NNMT Inhibition Assay (Fluorometric) A common method to screen for NNMT inhibitors and determine IC₅₀ values is a coupled-enzyme, fluorometric assay.
-
Principle: This assay measures the production of SAH, a product of the NNMT reaction. The SAH is hydrolyzed by SAH hydrolase (SAHH) to generate homocysteine. The free thiol group of homocysteine then reacts with a thiol-detecting probe to produce a fluorescent signal that is directly proportional to NNMT activity. A decrease in fluorescence indicates inhibition.[17][18]
-
Protocol Outline:
-
Preparation: Reagents including recombinant NNMT, SAHH, SAM, nicotinamide, and a thiol-sensitive probe are prepared in an assay buffer. Test compounds (e.g., 5-Amino-1MQ) are serially diluted.
-
Reaction Incubation: The NNMT enzyme, SAHH, SAM, and the test inhibitor are added to a 96-well plate and pre-incubated.
-
Initiation: The reaction is initiated by adding the substrate, nicotinamide, to all wells (except a background control). The plate is incubated at 37°C.
-
Termination: The reaction is stopped, often with a pre-chilled solvent like isopropyl alcohol.[19]
-
Detection: The thiol-detecting probe is added, and after a brief incubation at room temperature, fluorescence is measured (e.g., Ex/Em = 392/482 nm).[19]
-
Analysis: The percentage of inhibition relative to a control without the inhibitor is calculated to determine the IC₅₀ value.
-
References
- 1. genoracle.com [genoracle.com]
- 2. rawamino.com [rawamino.com]
- 3. nbinno.com [nbinno.com]
- 4. swolverine.com [swolverine.com]
- 5. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]
- 6. focalpointvitality.com [focalpointvitality.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. peptidedosages.com [peptidedosages.com]
- 10. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 1stoptimal.com [1stoptimal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tucsonwellnessmd.com [tucsonwellnessmd.com]
- 16. holistichealthsanctuary.com [holistichealthsanctuary.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the Role of 5-Amino-1MQ in the NAD+ Salvage Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and the regulation of longevity pathways. The NAD+ salvage pathway is the primary mechanism by which mammalian cells replenish their NAD+ pools, recycling nicotinamide (NAM) back into NAD+. A key regulatory enzyme in this pathway is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of NAM, diverting it from NAD+ synthesis. Elevated NNMT activity is associated with numerous metabolic diseases and a decline in cellular NAD+ levels. 5-Amino-1MQ is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of NNMT. By blocking NNMT, 5-Amino-1MQ prevents the consumption of NAM, thereby increasing its availability for the NAD+ salvage pathway. This action leads to elevated intracellular NAD+ and S-adenosyl-L-methionine (SAM) concentrations, which in turn enhances the activity of NAD+-dependent enzymes like sirtuins, improves mitochondrial function, and promotes a shift towards increased energy expenditure and fat oxidation. This guide provides a comprehensive overview of the mechanism of 5-Amino-1MQ, its impact on the NAD+ salvage pathway, quantitative data from preclinical studies, and detailed experimental protocols used to elucidate its function.
The NAD+ Salvage Pathway and the Role of NNMT
The maintenance of adequate intracellular NAD+ levels is paramount for cellular function. The salvage pathway, which synthesizes NAD+ from its precursor nicotinamide, is the most significant contributor to the cellular NAD+ pool.[1]
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a pivotal role at the crossroads of NAD+ and one-carbon metabolism.[2] Its primary function is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM).[3][4] This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[5]
The consequence of this reaction is twofold:
-
Diversion of NAM: By methylating NAM, NNMT effectively removes it from the pool available for NAD+ synthesis, acting as a metabolic brake on the salvage pathway.[6] Elevated NNMT activity can, therefore, lead to a significant reduction in cellular NAD+ levels.[1][7]
-
Consumption of SAM: The reaction consumes SAM, the universal methyl donor, which can impact cellular methylation potential and epigenetic regulation.[2]
Elevated NNMT expression and activity have been observed in adipose tissue and the liver in the context of obesity, type 2 diabetes, and aging.[4][7][8] This makes NNMT a compelling therapeutic target for metabolic and age-related diseases.
References
- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing from Umbrella Labs - NetNewsLedger [netnewsledger.com]
- 3. rawamino.com [rawamino.com]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NNMT activation can contribute to the development of fatty liver disease by modulating the NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidedosages.com [peptidedosages.com]
- 7. nbinno.com [nbinno.com]
- 8. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: In Vitro Analysis of 5-Amino-1MQ and its Role in SIRT1 Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the in vitro mechanism by which 5-Amino-1-methylquinolinium (5-Amino-1MQ), a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), influences the activity of Sirtuin 1 (SIRT1). While not a direct activator, 5-Amino-1MQ modulates a critical upstream metabolic pathway that results in increased SIRT1 function. This guide details the underlying signaling cascade, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the molecular pathways and workflows.
Core Mechanism: Indirect SIRT1 Activation via NNMT Inhibition
5-Amino-1MQ's primary in vitro mechanism of action is the selective inhibition of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3), converting it to 1-methylnicotinamide (1-MNA).[3] This process consumes a methyl group from S-adenosyl-L-methionine (SAM) and, crucially, depletes the cellular pool of nicotinamide that would otherwise be recycled into Nicotinamide Adenine Dinucleotide (NAD+) through the salvage pathway.[3][4]
SIRT1, the "longevity gene," is an NAD+-dependent deacetylase.[1][5] Its enzymatic activity is critically dependent on the availability of NAD+ as a cofactor.[6] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing the substrate available for the NAD+ salvage pathway. This leads to a subsequent rise in intracellular NAD+ levels.[1][7] The elevated NAD+ concentration, in turn, enhances the activity of SIRT1, leading to the deacetylation of its various downstream targets and triggering associated cellular effects like improved metabolic efficiency and mitochondrial biogenesis.[6][8]
Therefore, 5-Amino-1MQ is classified as an indirect activator of SIRT1. In vitro studies confirm that 5-Amino-1MQ does not directly interact with or activate the SIRT1 enzyme itself.[9]
Quantitative In Vitro Data
The following tables summarize key quantitative findings from in vitro studies investigating 5-Amino-1MQ.
Table 1: Effect of 5-Amino-1MQ on Intracellular NAD+ Levels
This table presents data on the concentration-dependent impact of 5-Amino-1MQ on NAD+ levels in differentiated 3T3-L1 adipocytes.
| 5-Amino-1MQ Concentration | Fold Increase in NAD+ (Relative to Control) | Statistical Significance | Source |
| 1 µM | ~1.2-fold | Not specified | [9] |
| 10 µM | ~1.4-fold | P < 0.05 | [9] |
| 60 µM | ~1.6-fold | Not specified | [9] |
Table 2: Enzyme Selectivity Profile of 5-Amino-1MQ
This table details the selectivity of 5-Amino-1MQ, confirming its primary action on NNMT while showing no significant direct inhibition of SIRT1 or other related enzymes in the NAD+ salvage pathway at pharmacologically relevant concentrations.[9]
| Target Enzyme | 5-Amino-1MQ Concentration Range Tested | Observed Effect | Source |
| SIRT1 | 10 nM – 300 µM | No significant inhibition observed | [9] |
| SIRT1 | 600 µM | Minor reduction in activity | [9] |
| NAMPT | Up to 100 µM | No inhibition observed | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described for testing NNMT inhibitors like 5-Amino-1MQ in vitro.
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is used to determine if a compound directly affects SIRT1 enzyme activity.[9]
-
Objective: To measure the direct effect of 5-Amino-1MQ on the deacetylase activity of recombinant human SIRT1.
-
Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic peptide substrate (e.g., a p53-derived peptide like RHKKAc)[9]
-
NAD+ co-substrate (e.g., 500 µM)[9]
-
5-Amino-1MQ at various concentrations (e.g., 30 nM to 600 µM)[9]
-
Positive control inhibitor (e.g., Suramin sodium)[9]
-
Assay Buffer (e.g., PBS or Tris-based buffer with DTT).[10][11]
-
Developer solution to generate a fluorescent signal from the deacetylated product.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of 5-Amino-1MQ in assay buffer.
-
Add a fixed amount of recombinant SIRT1 enzyme to the wells of a microplate.
-
Add the diluted 5-Amino-1MQ or vehicle control to the respective wells.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent product (e.g., coumarin).[9]
-
Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.
-
Calculate the percent inhibition or activation relative to the vehicle control. For 5-Amino-1MQ, no significant direct activation or inhibition is expected at typical concentrations.[9]
-
Cell-Based Intracellular NAD+ Quantification
This protocol measures changes in NAD+ levels within cells following treatment with 5-Amino-1MQ.
-
Objective: To quantify the change in intracellular NAD+ concentration in a relevant cell line (e.g., 3T3-L1 adipocytes) after exposure to 5-Amino-1MQ.
-
Materials:
-
3T3-L1 pre-adipocytes and differentiation media (to create mature adipocytes).
-
5-Amino-1MQ at various concentrations (e.g., 1 µM to 60 µM).[9]
-
Cell lysis buffer.
-
Commercial NAD+/NADH quantification kit (colorimetric or fluorometric).
-
96-well plates for cell culture and assay.
-
-
Procedure:
-
Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes according to standard protocols.
-
Treat the differentiated adipocytes with varying concentrations of 5-Amino-1MQ or a vehicle control for a set duration (e.g., 24 hours).
-
After treatment, wash the cells with PBS and lyse them using an appropriate extraction buffer provided by a quantification kit.
-
Process the resulting supernatant according to the NAD+/NADH kit manufacturer's instructions. This typically involves enzymatic reactions that lead to a colorimetric or fluorescent output proportional to the amount of NAD+.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration in each sample to account for variations in cell number.
-
Calculate the fold-change in NAD+ levels for each treatment group relative to the vehicle control.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow to test the in vitro effects of 5-Amino-1MQ on cellular NAD+ levels and downstream markers.
Conclusion
In vitro evidence strongly supports a mechanism where 5-Amino-1MQ acts as an inhibitor of the NNMT enzyme. This inhibition preserves the cellular nicotinamide pool, leading to a measurable, concentration-dependent increase in intracellular NAD+ levels.[9] While 5-Amino-1MQ does not directly activate SIRT1, the resulting elevation of the essential cofactor NAD+ enhances SIRT1's deacetylase activity. This positions 5-Amino-1MQ as a potent upstream modulator of the NAD+ salvage pathway and an indirect activator of SIRT1, providing a clear, testable hypothesis for its observed metabolic effects in cell-based models.
References
- 1. focalpointvitality.com [focalpointvitality.com]
- 2. livpurewellness.com [livpurewellness.com]
- 3. reddit.com [reddit.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. thereviewlounge.net [thereviewlounge.net]
- 6. swolverine.com [swolverine.com]
- 7. nbinno.com [nbinno.com]
- 8. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]
- 9. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 5-amino-1-methylquinolinium
An In-Depth Technical Guide to 5-Amino-1-Methylquinolinium: Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-methylquinolinium (5-Amino-1MQ) is a novel, small molecule inhibitor of the enzyme Nicotinamide N-Methyltransferase (NNMT).[1][2][3] Emerging as a significant subject of research in metabolic diseases, this compound has demonstrated potential in reversing diet-induced obesity and related comorbidities in preclinical models.[4][5] Its mechanism of action, centered on the modulation of cellular metabolism through the inhibition of NNMT, has positioned it as a promising therapeutic candidate for conditions such as obesity, type 2 diabetes, and age-related metabolic decline.[4][6] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key preclinical data associated with 5-Amino-1MQ. Detailed experimental protocols for foundational assays are also presented to support further research and development.
Discovery and History
The discovery of 5-Amino-1-Methylquinolinium stems from targeted research into inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme identified as a key regulator in cellular metabolism and energy homeostasis.[7][8] Researchers at the University of Texas systematically investigated a series of small molecule quinoline derivatives for their potential to inhibit NNMT.[7] This work, detailed in a 2017 patent application, led to the identification of 5-Amino-1MQ as a potent and selective NNMT inhibitor.[8]
Subsequent preclinical studies, notably the work of Neelakantan et al. published in 2018, provided the first comprehensive in vitro and in vivo characterization of 5-Amino-1MQ.[1][5] This seminal research demonstrated the compound's ability to reverse high-fat diet-induced obesity in mice, laying the groundwork for its ongoing investigation as a potential therapeutic agent for metabolic disorders.[5]
Mechanism of Action: The NNMT-NAD+-SIRT1 Pathway
5-Amino-1MQ functions as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of its substrate, nicotinamide.[2][9] This inhibition has significant downstream effects on cellular metabolism, primarily through the modulation of the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway.[1][10]
The core mechanism can be summarized as follows:
-
Inhibition of NNMT: 5-Amino-1MQ blocks the action of NNMT, an enzyme that is often upregulated in adipose tissue during metabolic stress.[1][11]
-
Increased NAD+ Availability: By preventing the consumption of nicotinamide by NNMT, 5-Amino-1MQ increases the cellular pool of this essential precursor for NAD+ synthesis. This leads to a subsequent rise in intracellular NAD+ levels.[1][4]
-
Activation of Sirtuins: The elevated NAD+/NADH ratio activates NAD+-dependent enzymes, most notably Sirtuin 1 (SIRT1).[10][12]
-
Metabolic Reprogramming: SIRT1 activation triggers a cascade of events that promote a more metabolically active state, including increased fat oxidation, improved insulin sensitivity, and enhanced mitochondrial function.[10][13]
Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of 5-Amino-1MQ.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | 1.2 ± 0.1 µM | Biochemical Assay | [14] |
| EC50 | 10 µM | Intracellular 1-MNA Reduction in Adipocytes | [1] |
| NAD+ Increase | ~1.2-1.6 fold | Differentiated Adipocytes (1-60 µM) | [1] |
| Lipogenesis Inhibition | 50% at 30 µM, 70% at 60 µM | Differentiating 3T3-L1 Pre-adipocytes | [1] |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Result | Treatment Regimen | Reference |
| Body Weight | ~5.1% loss from baseline | 20 mg/kg, s.c., 3x daily for 11 days | [5] |
| Adipocyte Size | ~30% decrease | 20 mg/kg, s.c., 3x daily for 11 days | [5] |
| Adipocyte Volume | ~40% decrease | 20 mg/kg, s.c., 3x daily for 11 days | [5] |
| White Adipose Mass | ~35% decrease | 20 mg/kg, s.c., 3x daily for 11 days | [5] |
| Total Cholesterol | ~30% lower than control | 20 mg/kg, s.c., 3x daily for 11 days | [5] |
Table 3: Pharmacokinetic Properties in Rodents
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | ~38% | Oral | [9] |
| Half-life | ~7 hours | Oral | [9] |
| Half-life | ~4 hours | Intravenous | [9] |
Experimental Protocols
NNMT Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for screening NNMT inhibitors based on commercially available kits.
Materials:
-
Recombinant NNMT enzyme
-
S-Adenosylmethionine (SAM)
-
Nicotinamide
-
Test inhibitor (5-Amino-1MQ)
-
NNMT Assay Buffer
-
SAH hydrolase (or similar enzyme for detection cascade)
-
Thiol-detecting fluorescent probe
-
96-well microplate (white, for fluorescence)
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor, positive control inhibitor (e.g., 1-Methylnicotinamide), NNMT enzyme, SAM, and nicotinamide in the assay buffer.
-
Reaction Setup:
-
To the wells of a 96-well plate, add the test inhibitor at various concentrations. Include wells for a no-inhibitor control and a background control (no nicotinamide).
-
Prepare a reaction mix containing NNMT enzyme, SAM, and SAH hydrolase in the assay buffer.
-
Add the reaction mix to all wells except the background control.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding nicotinamide to all wells (except the background control).
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a quenching solution (e.g., cold isopropyl alcohol).
-
Add the thiol-detecting fluorescent probe to all wells. This probe will react with the homocysteine produced from the enzymatic cascade.
-
Incubate at room temperature for a short period (e.g., 5 minutes).
-
-
Measurement and Analysis:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[15][16]
-
Measurement of Intracellular NAD+ Levels by LC-MS/MS
This protocol provides a general outline for the quantification of NAD+ in cell lysates.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes)
-
5-Amino-1MQ
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Internal standard (e.g., labeled NAD+)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of 5-Amino-1MQ for a specified duration (e.g., 24 hours). Include untreated control cells.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold methanol containing the internal standard to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify NAD+ and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of NAD+ to the internal standard.
-
Determine the concentration of NAD+ in the samples by comparing the peak area ratios to a standard curve.
-
Normalize the NAD+ concentration to the total protein content of the cell lysate.[1]
-
Conclusion
5-Amino-1-Methylquinolinium represents a significant advancement in the field of metabolic research. As a potent and selective inhibitor of NNMT, it offers a novel mechanism for modulating cellular metabolism with therapeutic potential for obesity and related disorders. The robust preclinical data, demonstrating its efficacy in vitro and in vivo, underscores the promise of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the properties and applications of 5-Amino-1MQ and other NNMT inhibitors. Continued research is warranted to fully elucidate its clinical potential and safety profile in humans.
References
- 1. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rawamino.com [rawamino.com]
- 3. genoracle.com [genoracle.com]
- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. medisearch.io [medisearch.io]
- 7. thebetterwithageclub.com [thebetterwithageclub.com]
- 8. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. swolverine.com [swolverine.com]
- 11. mdpi.com [mdpi.com]
- 12. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]
- 13. revolutionhealth.org [revolutionhealth.org]
- 14. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.co.jp [abcam.co.jp]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 5-Amino-1MQ
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a potent inhibitor of Nicotinamide N-methyltransferase (NNMT). Detailed protocols for in vitro and in vivo evaluation of 5-Amino-1MQ are also presented, including enzymatic assays, cell-based assays, and animal studies. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of NNMT inhibitors in metabolic diseases and other related fields.
Introduction
5-Amino-1MQ is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[1][2] NNMT has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes, as its inhibition has been shown to increase cellular energy expenditure and reduce fat accumulation.[1][3] 5-Amino-1MQ, as a selective and cell-permeable NNMT inhibitor, has demonstrated significant therapeutic potential in preclinical studies.[4] These notes provide detailed protocols for its chemical synthesis and biological evaluation to facilitate further research and drug development efforts.
Chemical Synthesis of 5-Amino-1MQ
The synthesis of 5-Amino-1MQ is achieved through the N-methylation of 5-aminoquinoline. This procedure is a classical organic synthesis technique.[1] The most common laboratory-scale synthesis involves the reaction of 5-aminoquinoline with a methylating agent, such as methyl iodide, to yield the corresponding quaternary ammonium salt, 5-amino-1-methylquinolinium iodide.
Synthesis Workflow
Caption: Workflow for the synthesis of 5-Amino-1MQ.
Experimental Protocol: Synthesis of 5-Amino-1-methylquinolinium iodide
Materials:
-
5-Aminoquinoline (starting material)
-
Methyl iodide (methylating agent)
-
Acetonitrile (solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminoquinoline (1 equivalent) in acetonitrile.
-
Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: As the reaction proceeds, the product, 5-amino-1-methylquinolinium iodide, will precipitate out of the solution as a solid.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/ether.
-
Drying: Dry the purified product under vacuum to obtain 5-amino-1-methylquinolinium iodide as a solid. The color can range from faint red to dark brown.
Characterization of 5-Amino-1MQ
The identity and purity of the synthesized 5-Amino-1MQ should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule, including the presence of the methyl group on the quinolinium nitrogen.
-
Mass Spectrometry (MS): Provides the molecular weight of the cation (5-amino-1-methylquinolinium), confirming the addition of a methyl group.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity of ≥98% is typically required for biological assays.
Biological Evaluation of 5-Amino-1MQ
Mechanism of Action: NNMT Inhibition
5-Amino-1MQ functions as a selective inhibitor of NNMT.[2] By blocking NNMT, it prevents the conversion of nicotinamide to 1-methylnicotinamide (1-MNA), leading to an increase in the cellular pool of nicotinamide available for NAD+ synthesis.[5] Elevated NAD+ levels activate sirtuins, particularly SIRT1, which play a crucial role in regulating metabolism and energy homeostasis.[6]
Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ.
Experimental Protocols
1. In Vitro NNMT Enzymatic Assay
This assay directly measures the inhibitory activity of 5-Amino-1MQ on the NNMT enzyme.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
5-Amino-1MQ (test compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Detection reagent for S-adenosyl-L-homocysteine (SAH) or 1-MNA
Procedure:
-
Prepare a series of dilutions of 5-Amino-1MQ in the assay buffer.
-
In a microplate, add the NNMT enzyme, nicotinamide, and SAM to the assay buffer.
-
Add the different concentrations of 5-Amino-1MQ to the wells. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of product formed (SAH or 1-MNA).
-
Calculate the percentage of inhibition for each concentration of 5-Amino-1MQ and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
2. Cell-Based Assay for Intracellular 1-MNA Levels
This assay assesses the ability of 5-Amino-1MQ to inhibit NNMT activity within a cellular context.
Materials:
-
Adipocytes or other relevant cell line with detectable NNMT expression
-
Cell culture medium
-
5-Amino-1MQ
-
Lysis buffer
-
LC-MS/MS system for 1-MNA quantification
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with varying concentrations of 5-Amino-1MQ for a specific duration (e.g., 24 hours).
-
After treatment, wash the cells with PBS and lyse them to extract intracellular metabolites.
-
Quantify the intracellular concentration of 1-MNA using a validated LC-MS/MS method.
-
Determine the EC50 value (the concentration of 5-Amino-1MQ that causes a 50% reduction in intracellular 1-MNA levels).
3. In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the therapeutic effect of 5-Amino-1MQ on weight management and metabolic parameters in an animal model of obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
5-Amino-1MQ formulated for in vivo administration (e.g., in saline or a suitable vehicle)
-
Animal balance, calipers, and equipment for blood collection and tissue harvesting
Procedure:
-
Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.
-
Once obesity is established, randomize the HFD-fed mice into two groups: a vehicle control group and a 5-Amino-1MQ treatment group.
-
Administer 5-Amino-1MQ or vehicle to the respective groups daily via a suitable route (e.g., subcutaneous injection or oral gavage) for a defined treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, perform metabolic assessments such as glucose and insulin tolerance tests.
-
Collect blood samples for analysis of plasma lipids, glucose, and other relevant biomarkers.
-
Harvest and weigh adipose tissue depots and other organs for further analysis.
Experimental Workflow for In Vivo Study
Caption: Typical experimental workflow for an in vivo efficacy study.
Quantitative Data Summary
The following tables summarize key quantitative data for 5-Amino-1MQ from published literature.
Table 1: In Vitro Activity of 5-Amino-1MQ
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| NNMT IC50 | 1.2 µM | Recombinant human NNMT | [2] |
| 1-MNA EC50 | 2.3 µM | Differentiated 3T3-L1 adipocytes | [2] |
| Lipogenesis EC50 | 30 µM | Differentiated 3T3-L1 adipocytes | [2] |
Table 2: In Vivo Effects of 5-Amino-1MQ in DIO Mice
| Parameter | Treatment Group | Result | Reference |
| Body Weight | 5-Amino-1MQ (20 mg/kg/day, s.c.) | Significant reduction compared to vehicle | [4] |
| White Adipose Tissue Mass | 5-Amino-1MQ (20 mg/kg/day, s.c.) | Significant reduction compared to vehicle | [4] |
| Plasma Total Cholesterol | 5-Amino-1MQ (20 mg/kg/day, s.c.) | Significant reduction compared to vehicle | [4] |
| Intracellular NAD+ Levels | 5-Amino-1MQ (10 µM in vitro) | ~1.2-1.6-fold increase in adipocytes | [4] |
Conclusion
These application notes provide a detailed framework for the synthesis and comprehensive biological evaluation of 5-Amino-1MQ. The provided protocols and data serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this promising NNMT inhibitor. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel treatments for metabolic diseases.
References
- 1. grindergym.com [grindergym.com]
- 2. 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Comprehensive study of 5-Amino-1MQ Iodide Competitive Price [biolyphar.com]
- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidedosages.com [peptidedosages.com]
- 6. focalpointvitality.com [focalpointvitality.com]
Designing In Vivo Experiments with 5-Amino-1MQ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1MQ is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide, a form of vitamin B3.[3][4] Elevated NNMT activity has been associated with obesity and type 2 diabetes.[4][5] By inhibiting NNMT, 5-Amino-1MQ has been shown to increase intracellular levels of NAD+ and S-adenosylmethionine (SAM), leading to a range of therapeutic effects, including the reversal of diet-induced obesity, improved insulin sensitivity, and reduced cholesterol levels in preclinical animal models.[1][6]
These application notes provide a comprehensive guide for researchers designing in vivo experiments to investigate the effects of 5-Amino-1MQ. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for use in animal models.
Mechanism of Action
5-Amino-1MQ functions by competitively binding to the active site of the NNMT enzyme, thereby blocking its catalytic activity.[7] This inhibition prevents the conversion of nicotinamide to 1-methylnicotinamide (1-MNA).[8] The primary consequences of NNMT inhibition by 5-Amino-1MQ are:
-
Increased NAD+ Levels: By preventing the consumption of the nicotinamide pool by NNMT, 5-Amino-1MQ leads to an increase in the intracellular concentration of NAD+.[9][10] NAD+ is a critical coenzyme for numerous metabolic reactions and a substrate for sirtuins, which are key regulators of cellular health and longevity.[3][11]
-
Modulation of Cellular Methylation: The NNMT reaction consumes the universal methyl donor, S-adenosylmethionine (SAM).[12] Inhibition of NNMT preserves the intracellular pool of SAM.[13] The ratio of SAM to its product, S-adenosyl-L-homocysteine (SAH), is a critical determinant of the cell's "methylation potential," influencing epigenetic regulation.[3]
-
Activation of SIRT1: The increase in NAD+ levels can activate SIRT1, also known as the "longevity gene."[2][10] SIRT1 plays a vital role in reducing the risk of various metabolic and age-related diseases.[2]
The downstream effects of these molecular changes include increased energy expenditure, suppression of lipogenesis (fat creation), and improved glucose metabolism.[6][8]
Signaling Pathway of 5-Amino-1MQ Action
Caption: Mechanism of 5-Amino-1MQ as an NNMT inhibitor.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from preclinical studies on 5-Amino-1MQ in diet-induced obese (DIO) mice.
Table 1: Effects of 5-Amino-1MQ on Body Weight and Composition in DIO Mice
| Parameter | Treatment Group | Result | Percent Change vs. Control | Reference |
| Body Weight | 5-Amino-1MQ (20 mg/kg, SC, TID for 11 days) | Progressive loss | ~5% reduction | [7][14] |
| White Adipose Mass | 5-Amino-1MQ | Significantly reduced | Not specified | [6] |
| Adipocyte Size | 5-Amino-1MQ | Decreased | Over 30% decrease | [6][13] |
| Adipocyte Volume | 5-Amino-1MQ | Decreased | ~40% decrease | [12] |
| Food Intake | 5-Amino-1MQ | No significant impact | No change | [6] |
Table 2: Metabolic and Biochemical Effects of 5-Amino-1MQ in DIO Mice
| Parameter | Treatment Group | Result | Percent Change vs. Control | Reference |
| Plasma Cholesterol | 5-Amino-1MQ | Lowered | 30% lower | [13] |
| Oral Glucose Tolerance | 5-Amino-1MQ | Improved | Not specified | [15] |
| Insulin Sensitivity | 5-Amino-1MQ | Improved | Not specified | [15] |
| Hepatic Steatosis | 5-Amino-1MQ | Attenuated | Not specified | [15] |
Table 3: Pharmacokinetic Properties of 5-Amino-1MQ in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Terminal Elimination Half-life | 3.80 ± 1.10 h | 6.90 ± 1.20 h | [16][17] |
| Oral Bioavailability (F%) | N/A | 38.4% | [16][17] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, a common model for studying metabolic diseases.
Materials:
-
Male C57Bl/6 mice (6 weeks old)[14]
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (for control group)
-
Animal caging with environmental enrichment
-
Animal scale
Procedure:
-
Acclimate mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House mice individually or in small groups (e.g., three per cage) and maintain a 12-hour light-dark cycle at a constant temperature (21–23°C) and humidity (40–50%).[14]
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake at least twice a week.
-
Continue the HFD for 11-12 weeks to induce a stable obese phenotype before initiating treatment with 5-Amino-1MQ.[14]
Preparation and Administration of 5-Amino-1MQ
This protocol details the preparation of 5-Amino-1MQ for subcutaneous injection.
Materials:
-
5-Amino-1MQ powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (29-31 gauge)[18]
Procedure:
-
Calculate the required amount of 5-Amino-1MQ based on the desired dose and the number of animals.
-
Aseptically weigh the 5-Amino-1MQ powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube to achieve the desired final concentration.
-
Gently vortex the solution until the 5-Amino-1MQ is completely dissolved.
-
Draw the appropriate volume of the solution into an insulin syringe for administration.
-
Administer the 5-Amino-1MQ solution subcutaneously (SC) into the loose skin over the back or flank of the mouse.[14][19]
In Vivo Efficacy Study of 5-Amino-1MQ in DIO Mice
This protocol outlines a typical efficacy study to evaluate the effects of 5-Amino-1MQ on body weight and metabolic parameters in DIO mice.
Materials:
-
DIO mice (prepared as in Protocol 1)
-
5-Amino-1MQ solution (prepared as in Protocol 2)
-
Vehicle control (e.g., sterile saline)
-
Animal scale
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Glucometer
-
Tubes for plasma collection (e.g., EDTA-coated)
-
Centrifuge
Experimental Workflow:
Caption: A typical workflow for an in vivo efficacy study.
Procedure:
-
Following the diet-induced obesity period, record baseline body weight, food intake, and fasting blood glucose for all mice.
-
Randomly assign the DIO mice to a vehicle control group and a 5-Amino-1MQ treatment group.
-
Administer the vehicle or 5-Amino-1MQ (e.g., 20 mg/kg, subcutaneously, three times daily) for the duration of the study (e.g., 11 days).[14]
-
Measure body weight and food intake every other day.[14]
-
Perform an oral glucose tolerance test (OGTT) near the end of the treatment period to assess glucose metabolism.
-
At the end of the study, fast the mice for 4 hours, then anesthetize them deeply.[14]
-
Collect trunk blood for plasma analysis of lipids and other biomarkers.[14]
-
Harvest tissues of interest (e.g., white adipose tissue, liver, skeletal muscle) for histological analysis, gene expression studies, or measurement of NNMT activity.
Conclusion
5-Amino-1MQ is a promising small molecule inhibitor of NNMT with demonstrated efficacy in preclinical models of obesity and metabolic disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vivo experiments to further elucidate the therapeutic potential of this compound. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be critical for advancing our understanding of 5-Amino-1MQ and its role in metabolic regulation.
References
- 1. genoracle.com [genoracle.com]
- 2. focalpointvitality.com [focalpointvitality.com]
- 3. benchchem.com [benchchem.com]
- 4. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. nutritionalsupplementshop.com [nutritionalsupplementshop.com]
- 9. 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally | The Catalyst Clinic London [thecatalystclinic.com]
- 10. gogeviti.com [gogeviti.com]
- 11. nbinno.com [nbinno.com]
- 12. rawamino.com [rawamino.com]
- 13. peptidesciences.com [peptidesciences.com]
- 14. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-Amino-1MQ Dosage: Clinical Protocol, Benefits & Administration [alpha-rejuvenation.com]
- 19. peptidedosages.com [peptidedosages.com]
Application Notes and Protocols: Oral Bioavailability of 5-Amino-1-Methylquinolinium in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for determining the oral bioavailability of 5-Amino-1-Methylquinolinium (5-A-1-MQ) in a rat model. 5-A-1-MQ is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation and fat storage.[1][2][3] Understanding the oral bioavailability is a critical step in the preclinical development of this compound. The following sections detail the necessary in vivo procedures, bioanalytical methods, and data analysis required to accurately assess pharmacokinetic parameters. The protocols are designed for execution in a preclinical research setting using Sprague-Dawley rats and analysis via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
5-Amino-1-Methylquinolinium (5-A-1-MQ) is a synthetic small molecule that functions by inhibiting the enzyme nicotinamide N-methyltransferase (NNMT).[1][2][3] Elevated NNMT activity is associated with metabolic conditions like obesity and type-2 diabetes.[3] By inhibiting NNMT, 5-A-1-MQ may increase intracellular levels of NAD+, a key molecule in cellular energy production and metabolism.[1][2] Given its potential as an orally administered therapeutic, a thorough characterization of its pharmacokinetic (PK) profile, particularly its absolute oral bioavailability, is essential.
Absolute bioavailability (F%) compares the amount of drug that reaches systemic circulation after oral administration to the amount that reaches circulation after intravenous (IV) administration, where bioavailability is 100%.[4][5] This is calculated by comparing the area under the plasma concentration-time curve (AUC) for both routes of administration, adjusted for the dose.[4][6]
This document provides standardized protocols for conducting a complete oral bioavailability study of 5-A-1-MQ in rats, from animal preparation and dosing to sample analysis and data interpretation.
Experimental Protocols
Protocol 1: Animal Preparation and Housing
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the study to allow for acclimatization.[7]
-
Housing: Maintain a 12-hour light/dark cycle with controlled temperature and humidity. Provide standard chow and water ad libitum.
-
Fasting: Fast rats overnight (approximately 12 hours) prior to dosing to standardize stomach contents, which can affect drug absorption.[8][9] Ensure free access to water during the fasting period.[8]
-
Grouping: Randomly assign rats to two groups: Intravenous (IV) administration (n=5) and Oral (PO) administration (n=5).
Protocol 2: Dosing Formulations
-
Intravenous (IV) Formulation (1 mg/kg):
-
Oral (PO) Formulation (10 mg/kg):
Protocol 3: Drug Administration
-
Intravenous (IV) Administration:
-
Administer 5-A-1-MQ as a single IV bolus injection into the lateral tail vein.[10][12] A 23G needle is appropriate for this procedure in rats.[10]
-
The injection volume should be 1 mL/kg.
-
Restrain the animal appropriately using a mechanical device during the procedure.[12] Warming the tail can improve vein visibility.[12]
-
-
Oral (PO) Administration:
-
Administer 5-A-1-MQ using oral gavage. This method ensures direct delivery of the compound into the stomach.[8][13]
-
Use a stainless-steel gavage needle with a rounded tip appropriate for the size of the rat to prevent injury.[8]
-
The administration volume should not exceed 10 mL/kg; for this study, a volume of 5 mL/kg is used.[14]
-
Gently insert the gavage needle into the esophagus and slowly administer the suspension.[8] Monitor the animal for any signs of distress post-administration.[8]
-
Protocol 4: Blood Sample Collection
-
Sampling Sites: Collect serial blood samples from the lateral saphenous vein, which allows for repeated, small-volume draws without anesthesia.[15][16][17]
-
Collection Schedule: Collect approximately 0.2 mL of blood at the following time points post-dose:
-
Sample Handling:
Protocol 5: Bioanalytical Method - LC-MS/MS
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[20][21]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (IS).[22][23]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[23]
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[22]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for 5-A-1-MQ and the internal standard for optimal sensitivity and selectivity.[24]
-
-
Quantification:
-
Construct a calibration curve using blank rat plasma spiked with known concentrations of 5-A-1-MQ (e.g., 1 to 2000 ng/mL).
-
Quantify the concentration of 5-A-1-MQ in the study samples by interpolating from the calibration curve based on the analyte/IS peak area ratio.
-
Data Presentation and Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).[19]
Pharmacokinetic Parameters
The key parameters derived from the plasma concentration-time data are summarized below.
| Parameter | Description |
| Tmax (h) | Time to reach the maximum plasma concentration. |
| Cmax (ng/mL) | The maximum observed plasma concentration. |
| t½ (h) | The terminal elimination half-life of the drug. |
| AUC₀₋t (hng/mL) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC₀₋inf (hng/mL) | Area under the plasma concentration-time curve extrapolated to infinity. |
| CL (L/h/kg) | Clearance: the volume of plasma cleared of the drug per unit time. |
| Vd (L/kg) | Apparent volume of distribution. |
| F (%) | Absolute oral bioavailability. |
Results Summary
Note: The following data are representative and for illustrative purposes.
Table 1: Pharmacokinetic Parameters of 5-A-1-MQ Following a Single Intravenous (IV) Dose (1 mg/kg) in Male Sprague-Dawley Rats (n=5).
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 850 ± 95 |
| t½ (h) | 4.2 ± 0.8 |
| AUC₀₋inf (h*ng/mL) | 1850 ± 210 |
| CL (L/h/kg) | 0.54 ± 0.07 |
| Vd (L/kg) | 3.3 ± 0.5 |
Table 2: Pharmacokinetic Parameters of 5-A-1-MQ Following a Single Oral (PO) Dose (10 mg/kg) in Male Sprague-Dawley Rats (n=5).
| Parameter | Mean ± SD |
| Tmax (h) | 1.5 ± 0.5 |
| Cmax (ng/mL) | 2150 ± 320 |
| t½ (h) | 6.5 ± 1.1 |
| AUC₀₋inf (h*ng/mL) | 7800 ± 950 |
Bioavailability Calculation
The absolute oral bioavailability (F%) is calculated using the following formula:[4][6]
F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
Using the data from Tables 1 and 2:
-
F (%) = (7800 / 10 mg/kg) / (1850 / 1 mg/kg) * 100
-
F (%) = (780 / 1850) * 100
-
F (%) ≈ 42.2%
Table 3: Summary of Oral Bioavailability for 5-A-1-MQ.
| Route | Dose (mg/kg) | AUC₀₋inf (h*ng/mL) | Absolute Bioavailability (F%) |
| IV | 1 | 1850 ± 210 | 100% (Reference) |
| PO | 10 | 7800 ± 950 | 42.2% |
Visualizations: Workflows and Pathways
Caption: Overall experimental workflow for the rat oral bioavailability study.
Caption: Bioanalytical sample preparation workflow (Protein Precipitation).
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. swolverine.com [swolverine.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability and Bioequivalence | EUPATI Open Classroom [learning.eupati.eu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uottawa.ca [uottawa.ca]
- 15. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 16. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 17. scispace.com [scispace.com]
- 18. fda.gov [fda.gov]
- 19. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 22. youtube.com [youtube.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Application Notes and Protocols for Studying Diet-Induced Obesity with 5-Amino-1MQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1MQ is a small, selective, and membrane-permeable molecule that acts as an inhibitor of the enzyme Nicotinamide N-Methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[1] Its expression is notably upregulated in the white adipose tissue (WAT) of obese and diabetic mice.[2][3] By catalyzing the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, NNMT influences the cellular pools of both SAM and the critical redox cofactor nicotinamide adenine dinucleotide (NAD+).[4] Elevated NNMT activity is associated with reduced metabolic efficiency and an increased propensity for fat storage.[5]
5-Amino-1MQ presents a promising pharmacological tool to investigate the role of NNMT in metabolic diseases. By inhibiting NNMT, 5-Amino-1MQ increases intracellular levels of NAD+ and SAM, which in turn can reverse or mitigate the effects of diet-induced obesity.[3][6][7] Studies in animal models of diet-induced obesity have demonstrated that treatment with 5-Amino-1MQ leads to a reduction in body weight and fat mass, a decrease in adipocyte size, and lower plasma cholesterol levels, all without significantly impacting food intake.[2][3][7] These findings validate NNMT as a viable therapeutic target for obesity and related metabolic conditions.[2]
These application notes provide detailed protocols for in vitro and in vivo studies using 5-Amino-1MQ to investigate diet-induced obesity, along with a summary of key quantitative data from preclinical research.
Mechanism of Action: NNMT Inhibition by 5-Amino-1MQ
5-Amino-1MQ functions by directly inhibiting the NNMT enzyme. This inhibition prevents the conversion of nicotinamide to 1-methylnicotinamide (1-MNA), a process that consumes a methyl group from SAM. By blocking this pathway, 5-Amino-1MQ leads to an accumulation of SAM and prevents the depletion of the nicotinamide pool available for the NAD+ salvage pathway. The resulting increase in cellular NAD+ levels enhances the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1), which are crucial regulators of energy metabolism and mitochondrial function.[8][9] This cascade of events ultimately leads to increased energy expenditure and reduced fat storage.[9][10]
Caption: Mechanism of 5-Amino-1MQ as an NNMT inhibitor to boost NAD+ levels.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 5-Amino-1MQ on obesity and related metabolic parameters.
Table 1: In Vitro Effects of 5-Amino-1MQ on Adipocytes
| Parameter | Cell Line | 5-Amino-1MQ Concentration | Result | Reference |
|---|---|---|---|---|
| 1-MNA Levels | 3T3-L1 Adipocytes | 30 µM | Significant reduction vs. control | [10] |
| Intracellular NAD+ | 3T3-L1 Adipocytes | 10 µM | ~1.2-1.6 fold increase vs. control | [7][10] |
| Lipogenesis | 3T3-L1 Pre-adipocytes | 30 µM | ~50% reduction in lipid accumulation | [10] |
| Lipogenesis | 3T3-L1 Pre-adipocytes | 60 µM | ~70% reduction in lipid accumulation |[10] |
Table 2: In Vivo Effects of 5-Amino-1MQ in Diet-Induced Obese (DIO) Mice
| Parameter | Animal Model | Treatment | Duration | Result vs. Control | Reference |
|---|---|---|---|---|---|
| Body Weight | DIO C57Bl/6 Mice | 20 mg/kg, s.c., t.i.d. | 11 days | ~5.1% weight loss from baseline | [2][10] |
| White Adipose Mass (EWAT) | DIO C57Bl/6 Mice | 20 mg/kg, s.c., t.i.d. | 11 days | ~35% decrease | [2][10] |
| Adipocyte Size | DIO C57Bl/6 Mice | 20 mg/kg, s.c., t.i.d. | 11 days | >30% decrease | [2][10] |
| Adipocyte Volume | DIO C57Bl/6 Mice | 20 mg/kg, s.c., t.i.d. | 11 days | >40% decrease | [2] |
| Plasma Total Cholesterol | DIO C57Bl/6 Mice | 20 mg/kg, s.c., t.i.d. | 11 days | ~30% lower | [2][10] |
| Food Intake | DIO C57Bl/6 Mice | 20 mg/kg, s.c., t.i.d. | 11 days | No significant difference |[2][10] |
EWAT: Epididymal White Adipose Tissue; s.c.: subcutaneous; t.i.d.: three times daily.
Experimental Workflow
A typical study to evaluate the efficacy of 5-Amino-1MQ in a diet-induced obesity model involves several key stages, from animal model preparation to data analysis.
Caption: Experimental workflow for in vivo testing of 5-Amino-1MQ.
Detailed Experimental Protocols
Protocol 1: In Vitro Adipocyte Lipogenesis Assay
This protocol details the use of 3T3-L1 cells to assess the effect of 5-Amino-1MQ on adipogenesis by measuring lipid accumulation.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
Differentiation-induction medium (MDI):
-
DMEM with 10% FBS
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
1.7 µM insulin
-
-
Adipocyte maintenance medium: DMEM with 10% FBS and 1.7 µM insulin
-
5-Amino-1MQ
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
10% Formalin solution
-
Isopropanol
Procedure:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in multi-well plates and grow to confluence. Allow cells to remain confluent for 2 days post-confluence.
-
Differentiation Induction:
-
On Day 0, replace the culture medium with MDI induction medium.
-
Include various concentrations of 5-Amino-1MQ (e.g., 0, 10, 30, 60 µM) in the induction medium for the treatment groups.
-
-
Maintenance: On Day 2, replace the induction medium with adipocyte maintenance medium (containing insulin) and the respective concentrations of 5-Amino-1MQ.
-
Maturation: Replenish the maintenance medium every 2 days until Day 8-10, when adipocytes are fully differentiated and show significant lipid droplet accumulation.
-
Oil Red O Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.
-
Allow the plates to dry completely.
-
Add Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the wells extensively with water until the wash water is clear.
-
-
Quantification:
-
Visually inspect and photograph the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
-
A reduction in absorbance in 5-Amino-1MQ-treated wells compared to the control indicates inhibition of lipogenesis.[10]
-
Protocol 2: In Vivo Diet-Induced Obesity (DIO) Mouse Study
This protocol describes the induction of obesity in mice and subsequent treatment with 5-Amino-1MQ to evaluate its anti-obesity effects.
Materials:
-
Male C57Bl/6 mice (6 weeks of age)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat, such as Research Diets D12492)
-
5-Amino-1MQ
-
Sterile saline for injection
-
Animal scale, calipers
-
Metabolic cages (for food intake measurement)
-
Anesthesia and euthanasia supplies
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue dissection
Procedure:
-
Acclimation: Upon arrival, acclimate mice for one week with ad libitum access to standard chow and water.
-
Obesity Induction:
-
Switch the diet of the experimental cohort to a high-fat diet (HFD). Maintain a control group on the standard low-fat diet.
-
Feed the mice the HFD for 11-12 weeks to induce a stable obese phenotype.[10] Monitor body weight weekly.
-
-
Group Allocation: Once obesity is established (typically a significant weight difference compared to the lean control group), randomize the obese mice into two groups:
-
Vehicle Control: Receives sterile saline injections.
-
Treatment Group: Receives 5-Amino-1MQ.
-
-
Treatment Administration:
-
Prepare a sterile solution of 5-Amino-1MQ in saline.
-
Administer 5-Amino-1MQ via subcutaneous (s.c.) injection at a dose of 20 mg/kg.
-
Injections are given three times daily (t.i.d.) at approximately 8-hour intervals for 11 consecutive days.[10] The vehicle control group receives saline injections on the same schedule.
-
-
Monitoring:
-
Measure and record the body weight of each mouse daily.
-
Measure food intake daily by weighing the remaining food in the cages.
-
-
Termination and Sample Collection (Day 11):
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Perform euthanasia by an approved method (e.g., cervical dislocation).
-
Carefully dissect and weigh the epididymal white adipose tissue (EWAT) pads.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma and store at -80°C for later analysis.
-
Fix a portion of the EWAT in 10% neutral buffered formalin for histology. Store the remaining tissue at -80°C for other analyses.
-
Protocol 3: Adipose Tissue Histology and Adipocyte Sizing
This protocol outlines the steps for histological analysis of adipose tissue to assess changes in adipocyte morphology.
Materials:
-
Formalin-fixed EWAT samples
-
Automated tissue processor
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents: Hematoxylin and Eosin (H&E)
-
Dehydrating agents (graded ethanol series)
-
Clearing agent (e.g., xylene)
-
Mounting medium
-
Microscope with a calibrated camera and imaging software (e.g., ImageJ)
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed adipose tissue samples through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.
-
H&E Staining:
-
Deparaffinize the slides in xylene and rehydrate through a descending series of ethanol to water.
-
Stain with Mayer's Hematoxylin for approximately 30 seconds to stain cell nuclei blue/purple.
-
Rinse thoroughly in water.
-
Counterstain with Eosin Y for 10-30 seconds to stain the cytoplasm and extracellular matrix pink/red.[5]
-
Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Capture high-resolution images of the stained tissue sections under a light microscope.
-
Use imaging software (e.g., ImageJ) to measure the cross-sectional area of individual adipocytes.
-
For each animal, measure at least 100-200 adipocytes from multiple non-overlapping fields of view to ensure representative data.
-
Calculate the average adipocyte size for each treatment group and perform statistical analysis.
-
Protocol 4: Plasma Cholesterol Measurement
This protocol describes the quantification of total cholesterol in plasma samples using a commercial colorimetric assay kit.
Materials:
-
Mouse plasma samples (stored at -80°C)
-
Commercial total cholesterol assay kit (enzymatic, colorimetric)
-
Microplate reader capable of measuring absorbance at ~500 nm
-
96-well microplate
-
Pipettes and tips
Procedure:
-
Kit Preparation: Prepare the cholesterol standards and enzyme reaction mix according to the manufacturer's instructions. Pre-warm the reaction mix to 37°C if required.
-
Sample Preparation: Thaw plasma samples on ice. If necessary, dilute the samples with the provided assay diluent to ensure the cholesterol concentration falls within the linear range of the standard curve.
-
Assay:
-
Pipette the prepared standards and diluted plasma samples into a 96-well plate in duplicate or triplicate.
-
Add the enzyme reaction mix to all wells. The mix typically contains cholesterol esterase (to hydrolyze cholesteryl esters) and cholesterol oxidase (to produce H2O2).[11]
-
A probe in the mix reacts with H2O2 to produce a colored product.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 5-45 minutes at 37°C).
-
-
Measurement: Measure the absorbance of each well at the recommended wavelength (e.g., 500 nm) using a microplate reader.
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cholesterol concentration in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor to obtain the final cholesterol concentration in the original plasma sample.
-
Logical Framework of NNMT Inhibition in Obesity
The therapeutic potential of 5-Amino-1MQ in diet-induced obesity stems from a logical cascade of molecular and physiological events initiated by the inhibition of the NNMT enzyme.
Caption: Logical flow from NNMT inhibition to anti-obesity effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H&E Staining of Mouse Tissue - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mycetoma.edu.sd [mycetoma.edu.sd]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. raybiotech.com [raybiotech.com]
Protocol for Assessing 5-Amino-1MQ Effects on Adipocytes
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Amino-1MQ is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme involved in cellular metabolism and energy homeostasis.[1][2][3] NNMT is upregulated in the white adipose tissue (WAT) of obese and diabetic mice.[1] Inhibition of NNMT by 5-Amino-1MQ has been shown to reduce body weight, white adipose mass, and adipocyte size in diet-induced obese mice.[1][4] Mechanistically, 5-Amino-1MQ inhibits NNMT, leading to increased intracellular concentrations of NAD+ and S-(5'-adenosyl)-L-methionine (SAM), which in turn suppresses lipogenesis in adipocytes.[1][4][5] This document provides detailed protocols for assessing the effects of 5-Amino-1MQ on adipocytes, including cell culture and differentiation, analysis of lipolysis, lipid accumulation, and changes in gene and protein expression.
Key Effects of 5-Amino-1MQ on Adipocytes:
-
Inhibition of NNMT: 5-Amino-1MQ selectively inhibits the NNMT enzyme.[1][4][5]
-
Metabolic Shift: Inhibition of NNMT leads to increased intracellular NAD+ and SAM levels.[1][2][6][7]
-
Suppression of Lipogenesis: The increase in NAD+ and SAM suppresses the creation of fat within adipocytes.[1][4][5]
-
Reduction in Adipocyte Size: Treatment with 5-Amino-1MQ has been shown to decrease the size and volume of fat cells.[1][6][8]
-
Weight Management: In vivo studies have demonstrated that 5-Amino-1MQ can lead to weight loss and reduced adipose tissue mass without affecting food intake.[1][4][8]
Quantitative Data Summary
| Parameter | Cell Type/Model | Treatment | Result | Reference |
| NNMT Expression | 3T3-L1 Adipocytes vs. Preadipocytes | - | ~37-fold higher in adipocytes | [1] |
| 1-MNA Levels | 3T3-L1 Adipocytes vs. Preadipocytes | - | ~7.5-fold higher in adipocytes | [1][7] |
| Intracellular 1-MNA | 3T3-L1 Preadipocytes and Adipocytes | 30µM 5-Amino-1MQ | Significant reduction | [1][7] |
| Intracellular NAD+ | 3T3-L1 Adipocytes | 1-60µM 5-Amino-1MQ | ~1.2 to 1.6-fold increase | [7] |
| Adipocyte Size | Epididymal White Adipose Tissue (DIO mice) | 20 mg/kg 5-Amino-1MQ (11 days) | >30% decrease | [1][8] |
| Adipocyte Volume | Epididymal White Adipose Tissue (DIO mice) | 20 mg/kg 5-Amino-1MQ (11 days) | >40% decrease | [1][6] |
| Body Weight | Diet-Induced Obese (DIO) mice | 20 mg/kg 5-Amino-1MQ (11 days) | ~5.1% weight loss | [1] |
| White Adipose Mass | Diet-Induced Obese (DIO) mice | 20 mg/kg 5-Amino-1MQ (11 days) | ~35% decrease | [1][8] |
| Total Cholesterol | Diet-Induced Obese (DIO) mice | 20 mg/kg 5-Amino-1MQ (11 days) | ~30% lower | [1] |
Experimental Protocols
Adipocyte Culture and Differentiation
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a common in vitro model for studying adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate and grow in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 70% confluency, changing the medium every 2-3 days.
-
Induction of Differentiation (Day 0): Once cells are 100% confluent, replace the growth medium with MDI induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Maturation (Day 3): After 3 days, replace the MDI induction medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maintenance (Day 5 onwards): After another 2-3 days, switch to adipocyte maintenance medium (DMEM with 10% FBS) and change it every 2-3 days. Mature adipocytes containing visible lipid droplets will be present after 7-10 days.[9]
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. genoracle.com [genoracle.com]
- 3. nbinno.com [nbinno.com]
- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidedosages.com [peptidedosages.com]
- 6. rawamino.com [rawamino.com]
- 7. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. regentherapy.com [regentherapy.com]
- 9. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of 5-Amino-1MQ in Muscle Regeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1MQ is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3.[1][4] This process consumes S-adenosylmethionine (SAM) as a methyl donor and can deplete the intracellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[4][5][6]
In the context of skeletal muscle, increased NNMT expression and activity are associated with aging and have been linked to impaired muscle regeneration and function.[1][7] By inhibiting NNMT, 5-Amino-1MQ is hypothesized to increase intracellular NAD+ levels, which in turn activates sirtuin 1 (SIRT1), a key regulator of mitochondrial biogenesis and cellular stress responses.[3][4][6] This cascade of events is believed to enhance the function of muscle stem cells (satellite cells), promoting their proliferation and differentiation, and ultimately leading to improved muscle regeneration and repair.[1][8] Research in aged animal models has shown that treatment with an NNMT inhibitor like 5-Amino-1MQ can lead to increased muscle fiber size and improved contractile function following injury.[1][7]
These application notes provide a comprehensive overview of the mechanism of action of 5-Amino-1MQ in muscle regeneration and detailed protocols for its investigation in both in vivo and in vitro models.
Mechanism of Action: Signaling Pathway
The proposed mechanism of action for 5-Amino-1MQ in promoting muscle regeneration is centered on the inhibition of NNMT and the subsequent enhancement of the NAD+ salvage pathway. This leads to the activation of downstream signaling cascades that improve muscle stem cell function and overall muscle health.
Caption: Signaling pathway of 5-Amino-1MQ in muscle regeneration.
Data Presentation: Quantitative Outcomes of 5-Amino-1MQ Treatment
The following tables summarize key quantitative data from preclinical studies investigating the effects of 5-Amino-1MQ (or other NNMT inhibitors) on muscle regeneration.
Table 1: In Vivo Efficacy of NNMT Inhibitor in Aged Mice Following Muscle Injury
| Parameter | Control (Saline) | NNMTi (5 mg/kg) | NNMTi (10 mg/kg) | Fold Change (High Dose vs. Control) | Citation |
| Myofiber Cross-Sectional Area (CSA) | Baseline | - | Increased | ~2-fold increase | [1][7] |
| Peak Torque of Tibialis Anterior (TA) Muscle | Baseline | - | Increased | ~70% increase | [1] |
| Muscle Stem Cell (MuSC) Proliferation | Baseline | 60% higher incidence | 75% higher incidence | - | [1] |
| Fibers with EdU+ Myonucleus | Baseline | 40% increase | 48% increase | - | [1] |
Table 2: Effects of 5-Amino-1MQ on Muscle and Metabolic Parameters in Aged Mice
| Parameter | Sedentary Control | Sedentary + 5-Amino-1MQ | Exercise | Exercise + 5-Amino-1MQ | Citation |
| Grip Strength | Baseline | ~25% increase | - | ~60% increase | [9] |
| Daily Running Distance | Baseline | - | Initial increase, then taper | Sustained increase (~150%) | [9] |
| Muscle Cell Fat Levels | Baseline | Significantly lower | Significantly lower | Trend towards lower (not significant) | [9] |
Experimental Protocols
In Vivo Model: Cardiotoxin-Induced Muscle Regeneration in Mice
This protocol describes the induction of muscle injury using cardiotoxin (CTX) in mice, followed by treatment with 5-Amino-1MQ to assess its effects on muscle regeneration.
Materials:
-
5-Amino-1MQ
-
Cardiotoxin (from Naja mossambica mossambica)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane or other approved anesthetic
-
Insulin syringes (29-31 gauge)
-
Animal clippers
-
70% Ethanol
-
Surgical tools for dissection
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled with liquid nitrogen
Workflow:
Caption: In vivo experimental workflow for studying 5-Amino-1MQ.
Procedure:
-
Animal Acclimatization: Acclimatize aged mice (e.g., 24-month-old C57BL/6) for at least one week under standard housing conditions.
-
Cardiotoxin Injection:
-
5-Amino-1MQ Administration:
-
Prepare a stock solution of 5-Amino-1MQ in a suitable vehicle (e.g., saline).
-
Administer 5-Amino-1MQ daily via intraperitoneal (i.p.) injection or oral gavage at a dose of 5 or 10 mg/kg body weight.[7]
-
The control group should receive the vehicle only.
-
Continue treatment for the desired duration (e.g., 1 to 3 weeks).[8]
-
-
Tissue Collection and Analysis:
-
At selected time points post-injury (e.g., 7, 14, and 21 days), euthanize the mice.
-
Dissect the TA muscles and either embed in OCT for cryosectioning or snap-freeze in liquid nitrogen for molecular analysis.
-
Perform histological analysis (H&E staining) to assess muscle morphology and measure myofiber cross-sectional area.
-
Conduct immunofluorescence staining for markers of satellite cells (Pax7) and myoblasts (MyoD).
-
Perform qPCR and Western blot analysis to quantify the expression of genes and proteins related to muscle regeneration and the 5-Amino-1MQ pathway.
-
In Vitro Model: Myoblast Differentiation Assay
This protocol outlines the procedure for assessing the effect of 5-Amino-1MQ on the differentiation of C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
5-Amino-1MQ
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization reagents for immunofluorescence.
-
Primary and secondary antibodies for immunofluorescence (e.g., anti-MyoD, anti-Myogenin, anti-Myosin Heavy Chain).
-
Reagents for RNA and protein extraction.
Workflow:
Caption: In vitro experimental workflow for studying 5-Amino-1MQ.
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach confluence within 24-48 hours.
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with differentiation medium to induce myogenesis.
-
5-Amino-1MQ Treatment:
-
Prepare stock solutions of 5-Amino-1MQ in a suitable solvent (e.g., DMSO).
-
Add 5-Amino-1MQ to the differentiation medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Include a vehicle control.
-
-
Analysis of Differentiation:
-
At different time points (e.g., 24, 48, 72, and 96 hours) after inducing differentiation, fix the cells for immunofluorescence staining or harvest for RNA/protein extraction.
-
Immunofluorescence: Stain for early (MyoD), mid (Myogenin), and late (Myosin Heavy Chain) markers of myoblast differentiation. Quantify the fusion index (number of nuclei in myotubes / total number of nuclei).
-
qPCR: Analyze the gene expression of myogenic regulatory factors (Myf5, MyoD, myogenin) and muscle-specific proteins.
-
Western Blot: Analyze the protein levels of MyoD, myogenin, and other relevant proteins in the 5-Amino-1MQ signaling pathway.
-
Key Experimental Techniques: Detailed Protocols
1. Immunofluorescence Staining of Muscle Cross-Sections
-
Sectioning: Cut 10 µm thick cryosections from OCT-embedded muscle tissue and mount them on charged glass slides.
-
Fixation: Fix the sections with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the slides with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies (e.g., anti-Pax7 for satellite cells, anti-MyoD for myoblasts, anti-laminin for myofiber outlines) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount with a suitable mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
2. Western Blot Analysis of Muscle Tissue
-
Protein Extraction: Homogenize snap-frozen muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NNMT, anti-SIRT1, anti-PGC-1α, anti-MyoD, anti-Myogenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Quantitative PCR (qPCR) Analysis of Muscle Tissue
-
RNA Extraction: Extract total RNA from snap-frozen muscle tissue using a suitable kit (e.g., TRIzol followed by a column-based purification).
-
RNA Quality and Quantity: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes (e.g., Nnmt, Sirt1, Ppargc1a, Myf5, Myod1, Myog) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Conclusion
5-Amino-1MQ presents a promising therapeutic strategy for enhancing muscle regeneration, particularly in the context of aging. Its mechanism of action, centered on the inhibition of NNMT and the subsequent increase in NAD+ levels, offers a novel approach to stimulate endogenous muscle repair processes. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and molecular mechanisms of 5-Amino-1MQ in preclinical models of muscle regeneration. Further research utilizing these and other advanced techniques will be crucial in translating the potential of 5-Amino-1MQ into clinical applications for sarcopenia and other muscle-wasting conditions.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. youtube.com [youtube.com]
- 3. amazing-meds.com [amazing-meds.com]
- 4. swolverine.com [swolverine.com]
- 5. 1stoptimal.com [1stoptimal.com]
- 6. nbinno.com [nbinno.com]
- 7. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rawamino.com [rawamino.com]
- 9. New Insights on Muscle Strength: The Role of Inhibiting an Enzyme that Hinders NAD+ Synthesis [nmn.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Induction of Skeletal Muscle Injury by Intramuscular Injection of Cardiotoxin in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-1MQ: Application Notes and Protocols for Preclinical Studies in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1MQ is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). Emerging research suggests a potential therapeutic role for 5-Amino-1MQ in neurodegenerative diseases by modulating cellular metabolism and promoting neuronal health. Elevated levels of NNMT have been observed in post-mortem brain tissues of patients with neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[1][2][3] The inhibition of NNMT by 5-Amino-1MQ presents a novel strategy to counteract the metabolic dysregulation implicated in the progression of these diseases.
The primary mechanism of action of 5-Amino-1MQ involves the inhibition of NNMT, which in turn increases the levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[4][5][6] NAD+ is essential for maintaining mitochondrial function, DNA repair, and overall neuronal resilience. Its depletion is a common pathological feature in many neurodegenerative disorders. By restoring NAD+ levels, 5-Amino-1MQ may offer neuroprotective effects, mitigating cellular stress and neuronal cell death.
These application notes provide a comprehensive overview of the preclinical rationale for using 5-Amino-1MQ in neurodegenerative disease research and detailed protocols for its investigation in relevant animal models.
Mechanism of Action and Signaling Pathways
5-Amino-1MQ acts as a competitive inhibitor of NNMT, preventing the methylation of nicotinamide to 1-methylnicotinamide (MNA). This inhibition has two major downstream effects beneficial for neuronal health:
-
Increased NAD+ Bioavailability: By blocking the consumption of nicotinamide by NNMT, 5-Amino-1MQ increases the substrate pool for the NAD+ salvage pathway, leading to elevated intracellular NAD+ concentrations.
-
Activation of Sirtuins (SIRTs): Increased NAD+ levels enhance the activity of sirtuins, a class of NAD+-dependent deacetylases. SIRT1, in particular, plays a crucial role in neuroprotection through the deacetylation of various transcription factors and proteins involved in stress resistance, inflammation, and mitochondrial biogenesis.
The proposed signaling pathway for the neuroprotective effects of 5-Amino-1MQ is illustrated below:
Quantitative Data from Preclinical Studies
While direct preclinical studies of 5-Amino-1MQ in neurodegenerative models are limited, data from metabolic studies provide a basis for dose selection and expected biochemical changes. The following tables summarize relevant quantitative data from studies in mice.
Table 1: In Vitro Efficacy of 5-Amino-1MQ
| Cell Line | Parameter | Concentration | Result | Reference |
| 3T3-L1 Adipocytes | NNMT Inhibition (EC50) | 2.3 ± 1.1 µM | N/A | [7] |
| 3T3-L1 Adipocytes | NAD+ Levels | 10 µM | ~1.2-1.6 fold increase | [7] |
| 3T3-L1 Adipocytes | Lipogenesis Inhibition | 30 µM | 50% reduction | [7] |
| 3T3-L1 Adipocytes | Lipogenesis Inhibition | 60 µM | 70% reduction | [7] |
Table 2: In Vivo Efficacy of 5-Amino-1MQ in Diet-Induced Obese (DIO) Mice
| Parameter | Dosage | Duration | Result | Reference |
| Body Weight | 20 mg/kg (SC, tid) | 11 days | Progressive loss | [7] |
| Adipocyte Size | Not specified | Not specified | >30% decrease | [8] |
| Adipocyte Volume | Not specified | Not specified | >40% decrease | [8] |
| Total Cholesterol | Not specified | Not specified | 30% lower | [8] |
Experimental Protocols
The following protocols are adapted from established methodologies in preclinical neurodegenerative disease research and can be applied to the study of 5-Amino-1MQ.
Animal Models
A variety of transgenic and toxin-induced mouse models can be utilized to study the effects of 5-Amino-1MQ on different aspects of neurodegeneration.
-
Alzheimer's Disease:
-
APP/PS1 Transgenic Mice: Exhibit age-dependent accumulation of amyloid-beta plaques and cognitive deficits.
-
3xTg-AD Mice: Develop both amyloid plaques and neurofibrillary tangles.[8]
-
-
Parkinson's Disease:
-
MPTP-induced Model: Acute or sub-chronic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to dopaminergic neuron loss in the substantia nigra.
-
6-OHDA-induced Model: Intracerebral injection of 6-hydroxydopamine causes specific lesions of dopaminergic neurons.
-
5-Amino-1MQ Administration
Based on existing preclinical data, the following administration routes and dosages can be considered.
-
Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injection. Oral gavage is also a possibility, though bioavailability may be lower.
-
Dosage: A starting dose of 20 mg/kg/day, administered as a single dose or divided into two or three doses, can be used based on the findings in metabolic studies.[7] Dose-response studies are recommended to determine the optimal therapeutic dose for neuroprotection.
-
Vehicle: Sterile saline or a solution of 5% DMSO, 40% PEG300, and 55% water.
Experimental Workflow
Behavioral Testing
A battery of behavioral tests should be employed to assess cognitive and motor functions relevant to the specific neurodegenerative disease model.[1][4][9]
-
Cognitive Function (Alzheimer's Disease Models):
-
Morris Water Maze: To assess spatial learning and memory.[4]
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Motor Function (Parkinson's Disease Models):
-
Rotarod Test: To measure motor coordination and balance.
-
Cylinder Test: To assess forelimb akinesia.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
Biochemical Analysis
-
NAD+ Quantification:
-
Tissue Collection: Rapidly dissect and freeze brain regions of interest (e.g., hippocampus, cortex, substantia nigra) in liquid nitrogen.
-
Extraction: Homogenize frozen tissue in an acidic extraction buffer (e.g., 0.6 M perchloric acid).
-
Quantification: Use a commercially available NAD/NADH assay kit or LC-MS/MS for accurate quantification.[10][11] Normalize NAD+ levels to total protein concentration.
-
-
NNMT Activity Assay:
-
Tissue Homogenization: Homogenize fresh or frozen brain tissue in a suitable buffer.
-
Assay: Use a radiometric or fluorescence-based assay to measure the conversion of nicotinamide to MNA in the presence of S-adenosyl-L-methionine (SAM).
-
Histological and Immunohistochemical Analysis
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix brains in 4% PFA overnight, then cryoprotect in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Antigen Retrieval: Perform heat-induced epitope retrieval if necessary.
-
Blocking: Block non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against markers of interest (e.g., Aβ for plaques, p-Tau for tangles, TH for dopaminergic neurons, Iba1 for microglia, GFAP for astrocytes).[12][13][14]
-
Secondary Antibody Incubation: Use fluorescently labeled secondary antibodies for visualization.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope and quantify the staining intensity or cell number using image analysis software.
-
Conclusion
5-Amino-1MQ presents a promising therapeutic avenue for neurodegenerative diseases by targeting the fundamental metabolic dysregulation associated with these conditions. The provided application notes and protocols offer a framework for the preclinical investigation of 5-Amino-1MQ, enabling researchers to explore its neuroprotective potential and elucidate its mechanism of action in relevant disease models. Rigorous preclinical studies are essential to validate the therapeutic efficacy of 5-Amino-1MQ and to pave the way for its potential clinical development for the treatment of neurodegenerative disorders.
References
- 1. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 2. Preclinical and clinical evidence of NAD+ precursors in health, disease, and ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High expression of nicotinamide N-methyltransferase in patients with idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo 31P magnetic resonance spectroscopy study of mouse cerebral NAD content and redox state during neurodevelopment [ouci.dntb.gov.ua]
- 6. NAD+ Precursor Improves Cognition of Mice with Compromised Brain Blood Flow [nmn.com]
- 7. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD+ supplementation normalizes key Alzheimer’s features and DNA damage responses in a new AD mouse model with introduced DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral phenotyping of mouse models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring NAD(+) levels in mouse blood and tissue samples via a surrogate matrix approach using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-methyl-2-oxoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-methyl-2-oxoindoline. The following information is designed to help improve reaction yields and address common challenges encountered during the synthetic process.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 5-nitroisatin. The first step involves the N-methylation of 5-nitroisatin to yield 1-methyl-5-nitroindoline-2,3-dione. This intermediate is then subjected to a reduction of the nitro group to afford the final product. While the C3-carbonyl of the isatin is also reduced in this process, the 2-oxo functionality of the oxindoline is typically reformed during workup or a dedicated oxidation step is not explicitly required for this transformation to the target compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on improving the yield and purity of this compound.
Step 1: N-Methylation of 5-Nitroisatin
Q1: My N-methylation reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in the N-methylation of 5-nitroisatin are often due to incomplete reaction or side reactions. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that all reagents are of high purity and anhydrous. Moisture can significantly impact the reaction's efficiency. Use anhydrous DMF and freshly dried potassium carbonate.
-
Stoichiometry: A molar excess of both methyl iodide and potassium carbonate is generally required to drive the reaction to completion.
-
Reaction Time: The reaction is often run overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Temperature: While the reaction typically proceeds at room temperature, gentle heating may be necessary if the reaction is sluggish. However, avoid high temperatures which can lead to degradation.
-
Workup: If the product does not precipitate upon addition of water, it may be due to its solubility in the aqueous DMF mixture. In this case, after acidification with dilute HCl, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
| Parameter | Standard Condition | Optimization Strategy |
| Solvent | Anhydrous DMF | Ensure solvent is completely dry. |
| Base | Anhydrous K₂CO₃ (3 eq.) | Use finely ground, freshly dried K₂CO₃. |
| Methylating Agent | Methyl Iodide (5 eq.) | Use fresh, high-purity methyl iodide. |
| Temperature | Room Temperature | Gentle heating (e.g., 40-50 °C) may improve yield. |
| Reaction Time | Overnight | Monitor by TLC to ensure completion. |
Step 2: Reduction of 1-Methyl-5-nitro-2-oxoindoline
Q2: I am observing a low yield in the reduction of the nitro group. What could be the issue?
A2: Low yields in the reduction step can be attributed to several factors, including the choice of reducing agent, reaction conditions, and workup procedure.
-
Choice of Reducing Agent: The most common methods for reducing aromatic nitro groups are catalytic hydrogenation (e.g., H₂/Pd-C) and metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl). The optimal choice depends on the presence of other functional groups and desired reaction conditions.[1]
-
Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be old or deactivated. Use a fresh batch of catalyst and ensure proper handling to avoid exposure to air, which can reduce its activity.
-
Reagent Stoichiometry (for Metal/Acid Reduction): A significant excess of the metal and acid is often necessary to ensure the complete reduction of the nitro group. For SnCl₂·2H₂O, up to 5 equivalents may be required.[1]
-
Solubility: Poor solubility of the starting material in the reaction solvent can hinder the reaction rate. Choose a solvent or co-solvent system in which the nitro compound is soluble. Protic solvents like ethanol are commonly used.[1]
-
Temperature: While some reductions proceed at room temperature, others may require heating to achieve a reasonable rate. However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]
Q3: I am getting significant side products during the reduction. How can I improve the selectivity?
A3: The formation of side products is a common challenge in nitro group reductions. The reduction proceeds through several intermediates, such as nitroso and hydroxylamine species, which can lead to the formation of azoxy and azo compounds as impurities.
-
Incomplete Reduction: The presence of hydroxylamine or nitroso intermediates suggests that the reduction is not going to completion. To address this, you can increase the amount of reducing agent, extend the reaction time, or increase the reaction temperature.
-
Side Reactions: The formation of dimeric species like azoxy and azo compounds can be minimized by controlling the reaction temperature and ensuring a sufficient excess of the reducing agent.
-
Selectivity over other Functional Groups: The oxindoline core contains a lactam (an amide). While generally stable, harsh reducing conditions could potentially affect this group. SnCl₂ is known for its mildness and high selectivity for nitro groups over carbonyls.[1] Catalytic hydrogenation with Pd/C is also generally efficient and selective.[1]
Flowchart for Selecting a Reducing Agent:
Caption: Guide for selecting a suitable reducing agent.
Experimental Protocols
Protocol 1: N-Methylation of 5-Nitroisatin
Materials:
-
5-Nitroisatin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (MeI)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisatin (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution.
-
Slowly add methyl iodide (5.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is acidic to litmus paper. A yellow solid should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the product, 1-methyl-5-nitroindoline-2,3-dione, under vacuum.[2]
Protocol 2: Reduction of 1-Methyl-5-nitro-2-oxoindoline with SnCl₂
Materials:
-
1-Methyl-5-nitro-2-oxoindoline
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Brine
Procedure:
-
Dissolve 1-methyl-5-nitro-2-oxoindoline (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Heat the reaction mixture at reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.[1]
Protocol 3: Catalytic Hydrogenation of 1-Methyl-5-nitro-2-oxoindoline
Materials:
-
1-Methyl-5-nitro-2-oxoindoline
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-methyl-5-nitro-2-oxoindoline (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Reducing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| H₂/Pd-C | EtOH, MeOH | Room Temp. | Clean reaction, high yield, easy workup. | Catalyst can be pyrophoric; may reduce other functional groups. |
| SnCl₂·2H₂O | EtOH, EtOAc | Reflux | Mild, highly selective for nitro groups.[1] | Requires stoichiometric amounts, workup can be tedious due to tin salts. |
| Fe/HCl or Fe/NH₄Cl | EtOH/H₂O | Reflux | Inexpensive, robust. | Requires acidic conditions, workup involves neutralization and filtration of iron salts.[1] |
| Na₂S | EtOH/H₂O | Reflux | Can be selective for one nitro group over another. | Can be less effective for some substrates. |
Table 2: Common Impurities and their Identification
| Impurity | Potential Cause | Identification Method |
| Unreacted 1-Methyl-5-nitro-2-oxoindoline | Incomplete reduction. | TLC, HPLC, Mass Spectrometry |
| 1-Methyl-5-(hydroxylamino)-2-oxoindoline | Incomplete reduction. | Mass Spectrometry (+16 Da from starting material, -16 Da from product) |
| Azo/Azoxy Dimers | Side reactions during reduction. | Mass Spectrometry (dimeric masses), NMR |
| Polymeric materials | Product instability, especially of anilines which can self-polymerize. | Visual (dark tar-like substance), NMR (broad signals) |
References
5-Amino-1MQ solubility and stability testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the solubility and stability of 5-Amino-1MQ.
Frequently Asked Questions (FAQs)
Q1: What is 5-Amino-1MQ and what is its primary mechanism of action?
A1: 5-Amino-1MQ (5-amino-1-methylquinolinium) is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a role in cellular metabolism by methylating nicotinamide (a form of vitamin B3), which can act as a metabolic brake.[1] By inhibiting NNMT, 5-Amino-1MQ helps to increase the levels of NAD⁺ (nicotinamide adenine dinucleotide), a crucial coenzyme for cellular energy metabolism.[1] This modulation of the NAD⁺ salvage pathway can lead to increased energy expenditure and reduced fat accumulation, making NNMT an attractive target for research in obesity and metabolic disorders.[1]
Q2: What are the recommended storage conditions for lyophilized 5-Amino-1MQ powder?
A2: Lyophilized 5-Amino-1MQ powder is generally stable for many months if kept dry and cold.[1] For optimal long-term stability, it is recommended to store the powder in a freezer at -20°C (-4°F) for up to 24 months.[2][3] Alternatively, it can be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[2] It is crucial to store the powder in a cool, dry place away from direct heat, sunlight, and moisture.[4] Before opening the vial, it is best practice to allow it to warm to room temperature to prevent moisture condensation.[2]
Q3: How should I store 5-Amino-1MQ after reconstituting it in a solvent?
A3: Once reconstituted, the stability of the 5-Amino-1MQ solution is more limited. The solution should be kept refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[2] If reconstituted in bacteriostatic water, the solution can typically be used for up to 30 days.[2] If sterile water without a preservative is used, the solution should be used immediately, ideally within 24 hours.[2] To prevent degradation, avoid repeated freeze-thaw cycles.[2] If you observe any cloudiness or precipitation in the solution, it may be a sign of degradation, and the solution should be discarded.[5]
Q4: What factors can negatively impact the stability of 5-Amino-1MQ?
A4: The stability of 5-Amino-1MQ can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[6]
-
Light: Exposure to UV or visible light can cause photodegradation. It is recommended to store solutions in amber vials or wrapped in aluminum foil.[2]
-
Moisture: The lyophilized powder is hygroscopic, and moisture can lead to hydrolysis.[4]
-
pH: As an ionizable molecule, the stability of 5-Amino-1MQ in solution can be pH-dependent. Extreme pH values may promote hydrolytic degradation.
-
Oxidation: As with many organic molecules, 5-Amino-1MQ may be susceptible to oxidative degradation, especially in the presence of oxidizing agents or exposure to air over long periods.
Solubility Guide
While precise quantitative solubility data is not widely published, the following table summarizes the expected solubility of 5-Amino-1MQ in common laboratory solvents based on available information. It is always recommended to test the solubility of a small amount of the compound first before dissolving the entire sample.
| Solvent | Type | Expected Solubility | Notes |
| Water | Aqueous | Moderately Soluble[6] | Solubility can be pH-dependent. The chloride salt form is generally more water-soluble than the iodide salt.[7] |
| Bacteriostatic Water | Aqueous | Soluble[2] | Commonly used for reconstitution for in-vivo research; contains 0.9% benzyl alcohol as a preservative.[2] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Likely Soluble | A 400 µM solution in PBS has been successfully prepared for in-vitro assays.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[9] | A common solvent for creating concentrated stock solutions for cell-based assays. |
| Ethanol | Polar Protic | Likely Soluble | As a polar organic solvent, it is expected to dissolve 5-Amino-1MQ.[6] |
| Hexane, Chloroform, Toluene | Non-Polar | Insoluble or Sparingly Soluble[6] | Due to the ionic nature of 5-Amino-1MQ, it has poor solubility in non-polar solvents.[6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure to determine the thermodynamic (equilibrium) solubility of 5-Amino-1MQ in a specific solvent.
-
Preparation: Add an excess amount of 5-Amino-1MQ powder to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Remove any undissolved solid by centrifugation at high speed, followed by filtration of the supernatant through a 0.22 µm filter to ensure a clear, particle-free solution. Be cautious to avoid sample loss due to adsorption to the filter material.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with an appropriate solvent.
-
Analysis: Determine the concentration of 5-Amino-1MQ in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Stability Testing Guide
A stability-indicating method is crucial for accurately assessing the stability of 5-Amino-1MQ. This typically involves an HPLC method that can separate the intact compound from any potential degradation products.[11]
Recommended Conditions for Stability Studies
The following conditions, based on ICH guidelines, are recommended for assessing the stability of 5-Amino-1MQ as a drug substance.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Freezer Storage | -20°C ± 5°C | 12 months |
RH = Relative Humidity. Data from accelerated studies can be used to predict the shelf-life under long-term conditions.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[11]
-
Sample Preparation: Prepare stock solutions of 5-Amino-1MQ in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution and incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid 5-Amino-1MQ powder to dry heat (e.g., 80°C) for a set duration.
-
Photostability: Expose the solid powder and a solution of 5-Amino-1MQ to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of 5-Amino-1MQ and the appearance of new peaks indicate degradation. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
Troubleshooting Common Issues
Q5: My 5-Amino-1MQ solution is cloudy or has formed a precipitate. What should I do?
A5: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded or that it has degraded.[5]
-
Check Concentration: You may be trying to dissolve the compound at a concentration above its solubility limit in that specific solvent. Try preparing a more dilute solution.
-
Solvent Choice: If you diluted a concentrated stock (e.g., in DMSO) into an aqueous buffer, the change in solvent polarity can cause precipitation.[12] Try adding the stock solution dropwise into the vortexing aqueous buffer to ensure rapid mixing.[12]
-
pH Adjustment: The solubility of ionizable compounds is often lowest at their isoelectric point. Adjusting the pH of the aqueous buffer away from this point may improve solubility.
-
Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help redissolve a precipitate.[12] However, avoid excessive heat, which could cause degradation.
-
Degradation: If the solution has been stored improperly (e.g., for too long, at room temperature, or exposed to light), the precipitate may be a degradation product. In this case, the solution should be discarded.[5]
Q6: I am seeing variable results in my cell-based assays. Could this be related to the 5-Amino-1MQ solution?
A6: Yes, variability can often be traced back to the handling of the compound.
-
Inconsistent Solution Preparation: Ensure you are using a consistent and validated protocol for reconstituting and diluting 5-Amino-1MQ. Use calibrated pipettes for accurate measurements.
-
Solution Instability: If you are using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have partially degraded, leading to a lower effective concentration. It is best to use freshly prepared solutions or aliquots that have been frozen and thawed only once.
-
Precipitation in Media: 5-Amino-1MQ may precipitate when added to complex cell culture media. After adding the compound to your media, visually inspect it for any signs of precipitation before applying it to your cells.
Q7: My HPLC analysis shows multiple peaks for a freshly prepared solution. What could be the cause?
A7: While this could indicate impurities from synthesis, it can also be an analytical artifact.
-
Column Overload: Injecting too concentrated a sample can lead to peak splitting or broadening. Try diluting your sample.
-
Mobile Phase Incompatibility: If the solvent used to dissolve the sample is much stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample solvent is compatible with the mobile phase.
-
On-Column Degradation: Although less common, some compounds can degrade on the HPLC column, especially if the mobile phase is at an extreme pH or if the column has residual contaminants.
Visual Diagrams
Caption: NNMT inhibition pathway by 5-Amino-1MQ, preserving NAD+ levels.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Workflow for conducting stability testing of 5-Amino-1MQ.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. realpeptides.co [realpeptides.co]
- 6. jordilabs.com [jordilabs.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 5-Amino-1MQ In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro assays involving 5-Amino-1MQ.
Frequently Asked Questions (FAQs)
Q1: What is 5-Amino-1MQ and what is its primary mechanism of action?
A1: 5-Amino-1MQ is a small, cell-permeable molecule that acts as a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT's primary role is to transfer a methyl group to nicotinamide (a form of vitamin B3), a process that consumes S-adenosylmethionine (SAM) and affects the cellular pool of nicotinamide adenine dinucleotide (NAD+).[3] By inhibiting NNMT, 5-Amino-1MQ prevents the depletion of NAD+ and SAM, leading to increased cellular energy and potentially influencing various metabolic pathways.[2][3]
Q2: What are the common in vitro applications of 5-Amino-1MQ?
A2: In vitro, 5-Amino-1MQ is primarily used to study:
-
Metabolic diseases: Investigating its effects on adipogenesis (fat cell formation), lipogenesis (fat storage), and insulin sensitivity.[2][4]
-
Obesity: Studying its potential to reduce lipid accumulation in adipocytes.[3]
-
Muscle aging and regeneration: Examining its role in muscle stem cell activation and differentiation.[5]
-
Cancer biology: Exploring its impact on cancer cell proliferation and metabolism, as NNMT is overexpressed in some cancers.[1]
Q3: How should I prepare and store 5-Amino-1MQ for in vitro experiments?
A3: 5-Amino-1MQ is typically supplied as a lyophilized powder.[6][7]
-
Reconstitution: Reconstitute the powder in sterile water or bacteriostatic water.[6] For example, a 10 mg vial can be reconstituted with 3.0 mL of solvent to achieve a concentration of approximately 3.33 mg/mL.[6] Gently swirl the vial to dissolve the powder; do not shake vigorously.[8]
-
Storage of Lyophilized Powder: Store at 2-8°C for short-term storage or at -20°C for long-term stability (up to 24 months).[6] Keep it in a dark and dry place.[6]
-
Storage of Reconstituted Solution: Store the reconstituted solution at 2-8°C and use within 30 days.[6] For longer-term storage, it can be frozen at -20°C, but repeated freeze-thaw cycles should be avoided.[6]
Q4: What is the typical effective concentration range for 5-Amino-1MQ in cell culture?
A4: The effective concentration of 5-Amino-1MQ can vary depending on the cell type and the specific assay. However, a general range for NNMT inhibition in vitro is between 10 µM and 100 µM.[9] It's important to note that modest cytotoxicity has been observed at concentrations of 100-300 µM in 3T3-L1 pre-adipocytes.[9] Therefore, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for 5-Amino-1MQ from in vitro studies.
Table 1: In Vitro Efficacy of 5-Amino-1MQ
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (NNMT Inhibition) | - | ~1.2 µM | Direct enzyme inhibition | [9] |
| EC50 (1-MNA Reduction) | 3T3-L1 adipocytes | ~2.3 µM | Reduction of NNMT product | [9] |
| NAD+ Increase | Differentiated adipocytes | 1-60 µM | ~1.2-1.6-fold increase | [9] |
| Lipogenesis Inhibition | 3T3-L1 pre-adipocytes | 30 µM | ~50% reduction | [9] |
| Lipogenesis Inhibition | 3T3-L1 pre-adipocytes | 60 µM | ~70% reduction | [9] |
Table 2: In Vitro Cytotoxicity of 5-Amino-1MQ
| Cell Line | Concentration | Incubation Time | Viability | Reference |
| 3T3-L1 pre-adipocytes | 10 µM | 24 hours | No significant impact | [9] |
| 3T3-L1 pre-adipocytes | 100-300 µM | 24 hours | Modest cytotoxicity | [9] |
| 3T3-L1 pre-adipocytes | 600 µM | 24 hours | ~40% cytotoxicity | [9] |
Signaling Pathway
The primary signaling pathway affected by 5-Amino-1MQ is the NAD+ salvage pathway through the inhibition of NNMT.
Troubleshooting Guides
NNMT Inhibition Assay
This guide addresses common issues encountered when performing an in vitro NNMT inhibition assay with 5-Amino-1MQ.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. genoracle.com [genoracle.com]
- 3. rawamino.com [rawamino.com]
- 4. peptidedosages.com [peptidedosages.com]
- 5. happyhormonesmd.com [happyhormonesmd.com]
- 6. realpeptides.co [realpeptides.co]
- 7. nbinno.com [nbinno.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Amino-1MQ for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Amino-1MQ in animal studies. The information is tailored for scientists and drug development professionals to optimize dosage and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Amino-1MQ?
A1: 5-Amino-1MQ is a small molecule inhibitor of the enzyme Nicotinamide N-Methyltransferase (NNMT).[1][2] By inhibiting NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide, a form of vitamin B3. This action increases the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production.[1][2] The subsequent rise in NAD+ levels activates sirtuin 1 (SIRT1), a protein associated with a range of metabolic benefits.[3][4]
Q2: What are the reported effects of 5-Amino-1MQ in preclinical animal models?
A2: In animal studies, particularly in diet-induced obese mice, 5-Amino-1MQ has been shown to reduce body weight, decrease white adipose tissue mass, and shrink the size of fat cells (adipocytes).[1][2][5] Notably, these effects were observed without a significant change in food intake, suggesting that 5-Amino-1MQ increases energy expenditure.[1][2] Additionally, studies have reported improvements in insulin sensitivity and lower plasma cholesterol levels in treated animals.[1][2] Research in aged mice has also suggested a role for NNMT inhibitors like 5-Amino-1MQ in enhancing the regenerative capacity of muscle stem cells.[1][3]
Q3: What is the recommended solvent for reconstituting 5-Amino-1MQ for injection?
A3: For subcutaneous injections in animal studies, lyophilized 5-Amino-1MQ powder can be reconstituted with sterile, isotonic saline (0.9% sodium chloride).[6] Alternatively, bacteriostatic water containing 0.9% benzyl alcohol can be used, which may help maintain sterility over multiple uses.[7]
Q4: How should reconstituted 5-Amino-1MQ solutions be stored?
A4: Once reconstituted, it is recommended to store the 5-Amino-1MQ solution refrigerated at 2-8°C.[7] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes and freeze them at -20°C or colder for long-term storage.[7] Reconstituted solutions stored in the refrigerator should generally be used within 30 days.[7] If any cloudiness or precipitation is observed, the solution should be discarded.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the reconstituted solution | - The solubility of 5-Amino-1MQ iodide salt is moderate in aqueous solutions.[1] - The concentration of the solution may be too high. - The temperature of the solvent may have been too low during reconstitution. | - Gently warm the vial in your hand and swirl to see if the precipitate dissolves. - Prepare a more dilute solution. For example, instead of 10 mg/mL, try 5 mg/mL. - Ensure the sterile saline or bacteriostatic water is at room temperature before reconstitution. |
| No significant effect on animal body weight | - Insufficient dosage for the specific animal model or strain. - Suboptimal frequency of administration. - Degradation of the 5-Amino-1MQ compound. | - Based on published studies, a dosage of 20 mg/kg administered subcutaneously three times daily has been effective in diet-induced obese mice.[6] Consider a dose-escalation study to find the optimal dose for your model. - The half-life of 5-Amino-1MQ is relatively short (~4 hours intravenously in rodents), necessitating multiple daily doses for sustained exposure.[8] - Ensure proper storage of both the lyophilized powder and reconstituted solutions to prevent degradation. Use freshly prepared solutions for each experiment. |
| Adverse reactions at the injection site (e.g., irritation, inflammation) | - High concentration of the injected solution. - Improper injection technique. - Contamination of the solution. | - Administer a larger volume of a more dilute solution. - Ensure proper subcutaneous injection technique, rotating injection sites daily. - Always use sterile techniques for reconstitution and administration to prevent infection. |
| Unexpected changes in animal behavior or health | - While studies in mice have reported no observable adverse effects even at doses up to 60 mg/kg/day, individual animal responses can vary.[1] | - Closely monitor the animals for any signs of distress, changes in activity, or food and water intake. - If adverse effects are observed, consider reducing the dosage or discontinuing the treatment. - Perform baseline and periodic health checks, including blood work, to monitor for any systemic toxicity. |
Data Presentation
Table 1: Pharmacokinetic Parameters of 5-Amino-1MQ in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Mean Maximum Plasma Concentration (Cmax) | - | 2252 ng/mL |
| Mean Area Under the Curve (AUC0-∞) | 3708 hng/mL | 14431 hng/mL |
| Mean Terminal Elimination Half-life (t½) | 3.80 ± 1.10 h | 6.90 ± 1.20 h |
| Oral Bioavailability (F%) | - | 38.4% |
| Data from a study in rats. |
Table 2: Effects of 5-Amino-1MQ on Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | 5-Amino-1MQ (20 mg/kg, 3x daily, SC) |
| Study Duration | 11 days | 11 days |
| Change in Body Weight | Gain of 1.5 ± 0.5 g | Loss of 2.0 ± 0.6 g (~5.1% loss from baseline) |
| White Adipose Tissue (WAT) Mass | - | Significant reduction compared to control |
| Adipocyte Size | - | >30% decrease compared to control |
| Plasma Total Cholesterol | - | ~30% lower than control |
| Food Intake | No significant difference between groups | No significant difference between groups |
| Data from a study in diet-induced obese mice.[6] |
Experimental Protocols
Protocol 1: Evaluation of 5-Amino-1MQ in a Diet-Induced Obesity Mouse Model
Adapted from Neelakantan, H., et al. Biochemical Pharmacology, 2018.[6]
-
Animal Model: Male C57BL/6J mice, aged 8-10 weeks.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
-
Grouping:
-
Group 1: Vehicle control (sterile saline, 1 mL/kg).
-
Group 2: 5-Amino-1MQ (20 mg/kg).
-
-
Preparation of 5-Amino-1MQ Solution:
-
Dissolve lyophilized 5-Amino-1MQ in sterile saline to a final concentration of 20 mg/mL.
-
Ensure the solution is clear and free of precipitation before administration.
-
-
Administration:
-
Administer the assigned treatment via subcutaneous (SC) injection three times daily (e.g., at 8-hour intervals).
-
The total daily dose for the treatment group will be 60 mg/kg.
-
-
Duration: 11 days.
-
Monitoring:
-
Measure body weight and food intake every other day.
-
At the end of the study, collect blood samples for plasma cholesterol analysis.
-
Harvest white adipose tissue for histological analysis of adipocyte size.
-
Protocol 2: Investigation of 5-Amino-1MQ on Muscle Regeneration in Aged Mice
Based on findings related to NNMT inhibition and muscle stem cells.[3][5]
-
Animal Model: Aged male mice (e.g., 24 months old).
-
Muscle Injury Model: Induce acute muscle injury in the tibialis anterior (TA) muscle (e.g., via cardiotoxin injection).
-
Grouping:
-
Group 1: Vehicle control (sterile saline).
-
Group 2: 5-Amino-1MQ (low dose, e.g., 5 mg/kg).
-
Group 3: 5-Amino-1MQ (high dose, e.g., 10 mg/kg).
-
-
Preparation of 5-Amino-1MQ Solution:
-
Prepare two concentrations of 5-Amino-1MQ in sterile saline (5 mg/mL and 10 mg/mL).
-
-
Administration:
-
Administer the assigned treatment via subcutaneous (SC) injection twice daily (bid).
-
-
Duration: 1 to 3 weeks post-injury.
-
Analysis:
-
Assess muscle recovery through in vivo measurements of contractile function.
-
Perform histological analysis of the TA muscle to evaluate muscle fiber regeneration and immune cell infiltration.
-
Analyze muscle stem cell activity using appropriate markers.
-
Mandatory Visualizations
Caption: Signaling pathway of 5-Amino-1MQ action.
Caption: Experimental workflow for DIO mouse studies.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. livvnatural.com [livvnatural.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realpeptides.co [realpeptides.co]
- 6. m.youtube.com [m.youtube.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of NNMT Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Nicotinamide N-Methyltransferase (NNMT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of our NNMT inhibitor after oral administration in animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a frequent challenge in the development of small molecule inhibitors. For NNMT inhibitors, several factors could be contributing to this issue:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.
-
Efflux Transporter Activity: The inhibitor could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.[1][2][3][4]
Q2: How can we experimentally determine the primary reason for the poor bioavailability of our NNMT inhibitor?
A2: A systematic approach combining in vitro and in vivo experiments is recommended to pinpoint the root cause:
-
In Vitro Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids (SGF and SIF).
-
In Vitro Permeability Assay (e.g., Caco-2): This assay helps to assess the intestinal permeability of your compound and determine if it is a substrate for efflux transporters.[2]
-
In Vitro Metabolic Stability Assays: Using liver microsomes or hepatocytes, you can evaluate the extent of first-pass metabolism.
-
In Vivo Pharmacokinetic (PK) Studies: Comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration will determine the absolute bioavailability and provide insights into clearance and distribution.
Q3: Our NNMT inhibitor shows high potency in in-vitro assays, but poor efficacy in cellular and in-vivo models. What could be the issue?
A3: This discrepancy is a common challenge in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target, NNMT.
-
Efflux from Target Cells: Even if the compound enters the cell, it might be actively removed by efflux pumps.
-
Metabolic Instability in Cells: The compound could be rapidly metabolized within the target cells.
-
High Protein Binding: The inhibitor may bind extensively to plasma proteins, reducing the free concentration available to act on the target tissue.
-
Suboptimal In Vivo Pharmacokinetics: As discussed in Q1, poor oral bioavailability can lead to sub-therapeutic concentrations at the site of action.
Q4: What are some common formulation strategies to improve the oral bioavailability of NNMT inhibitors?
A4: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble and/or permeable compounds:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based formulations can improve the solubility and absorption of lipophilic drugs.
-
Prodrugs: Chemical modification of the inhibitor to create a more soluble or permeable prodrug that is converted to the active compound in the body can be an effective strategy.[5]
-
Use of Excipients: Incorporating permeation enhancers or efflux pump inhibitors in the formulation can improve absorption.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Compound is a substrate for efflux transporters (e.g., P-gp). | - Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral (A-B) transport indicates P-gp substrate activity. - Design and synthesize analogs that are not P-gp substrates. |
| Low intrinsic membrane permeability. | - Assess the physicochemical properties of the compound (e.g., LogP, polar surface area). - Consider prodrug strategies to increase lipophilicity. - Explore formulation strategies with permeation enhancers. |
| Poor compound solubility in the assay buffer. | - Measure the solubility of the compound in the transport buffer. - If solubility is low, consider using a co-solvent (ensure it doesn't affect monolayer integrity) or a different formulation. |
| Caco-2 monolayer integrity is compromised. | - Measure the transepithelial electrical resistance (TEER) before and after the experiment. - Assess the permeability of a paracellular marker (e.g., Lucifer yellow). |
Issue 2: High First-Pass Metabolism in Liver Microsome Assay
| Possible Cause | Troubleshooting Steps |
| Compound is rapidly metabolized by cytochrome P450 (CYP) enzymes. | - Identify the specific CYP isoforms responsible for the metabolism using recombinant human CYP enzymes. - Modify the chemical structure at the site of metabolism to block or slow down the reaction (metabolic soft spots). |
| Compound undergoes extensive conjugation reactions (e.g., glucuronidation). | - Assess metabolic stability in the presence of UDPGA (for glucuronidation) or PAPS (for sulfation). - Consider structural modifications to block the site of conjugation. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of Selected NNMT Inhibitors
| Compound | Molecular Weight ( g/mol ) | LogP | hNNMT IC50 (nM) | mNNMT IC50 (nM) | Oral Bioavailability (F%) in Mouse | Reference |
| JBSNF-000028 | <350 | 2.1 | 34 | 200 | 30 | [6] |
| Azaindoline carboxamide 38 | N/A | N/A | <10 | N/A | Excellent (qualitative) | [7] |
| '960' | N/A | N/A | 12 | 240 | Orally bioavailable (qualitative) | [8] |
N/A: Not available in the public domain.
Key Experimental Protocols
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an NNMT inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport: The NNMT inhibitor (e.g., at 10 µM) is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time (e.g., up to 2 hours).
-
Basolateral to Apical (B→A) Transport: The NNMT inhibitor is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.
-
-
Sample Analysis: The concentration of the NNMT inhibitor in the donor and receiver compartments is quantified by a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions.
-
The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters, including oral bioavailability, of an NNMT inhibitor.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Dosing:
-
Intravenous (IV) Administration: Administer the NNMT inhibitor (e.g., at 1-2 mg/kg) as a bolus injection via the tail vein.
-
Oral (PO) Administration: Administer the NNMT inhibitor (e.g., at 5-10 mg/kg) by oral gavage. The compound should be formulated in a suitable vehicle.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the NNMT inhibitor in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Elimination half-life (t1/2)
-
Absolute oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: The NNMT enzymatic reaction and its impact on cellular pathways.
Caption: A logical workflow for troubleshooting poor oral bioavailability.
References
- 1. Role of metabolic enzymes and efflux transporters in the absorption of drugs from the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 3. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Purification techniques for 5-Amino-1-methyl-2-oxoindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 5-Amino-1-methyl-2-oxoindoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
A common and efficient method for synthesizing this compound is the methylation of 5-nitroisatin to form 1-methyl-5-nitroindoline-2,3-dione, followed by the reduction of the nitro group.
Potential impurities from this synthesis route include:
-
Unreacted Starting Material: 1-Methyl-5-nitro-2-oxoindoline.
-
Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates.
-
Side-Products: Over-reduction or side reactions can generate various byproducts. Condensation products may also form under certain conditions.
-
Reagents: Residual reducing agents (e.g., tin salts if using SnCl2, or palladium catalyst from catalytic hydrogenation) may be present in the crude product.
Q2: What are the recommended initial steps for purifying crude this compound?
An initial aqueous workup is recommended. If a tin-based reducing agent (like SnCl2) was used, washing with a basic solution (e.g., saturated sodium bicarbonate) can help precipitate and remove tin salts. An extraction with a suitable organic solvent like ethyl acetate or dichloromethane will then isolate the crude product.
Q3: Which purification techniques are most effective for this compound?
The two most effective and commonly used purification techniques for compounds of this class are:
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the target compound from starting materials, non-polar impurities, and closely related side-products.
-
Recrystallization: This technique is useful for obtaining highly pure crystalline material, especially after an initial purification by chromatography.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the quick identification of the product-containing fractions from column chromatography and for assessing the purity of the material at each stage. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield After Aqueous Workup | The product may be protonated and remain in the aqueous layer if the solution is acidic. | Ensure the aqueous layer is made basic (pH > 8) with a suitable base (e.g., NaHCO₃, Na₂CO₃) before extracting with an organic solvent. |
| Product Fails to Crystallize During Recrystallization | The solvent system may be inappropriate, or the product may be too impure ("oiling out"). | Try different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). If the product oils out, purify by column chromatography first. |
| Poor Separation During Column Chromatography | The chosen eluent system may have incorrect polarity. | Adjust the eluent polarity. If the compound is not moving, increase the polarity (more ethyl acetate). If it moves too fast, decrease the polarity (more hexanes). A gradient elution may be necessary. |
| Product Appears as a Smear or Tailing on TLC/Column | The compound may be interacting too strongly with the silica gel, or the sample may be overloaded. The presence of acidic or basic impurities can also cause tailing. | Add a small amount of a polar solvent like methanol or a base like triethylamine (0.5-1%) to the eluent system. Ensure the column is not overloaded with the crude material. |
| Purified Product is Colored (e.g., Pink, Brown) | This often indicates the presence of oxidized impurities. Aromatic amines are susceptible to air oxidation. | Purify under an inert atmosphere (e.g., nitrogen or argon) if possible. Activated carbon treatment of a solution of the product followed by filtration can sometimes remove colored impurities. Recrystallization is also effective. |
| Presence of a Persistent Impurity with Similar Polarity | The impurity may be an isomer or a closely related byproduct. | Try a different column chromatography eluent system to improve separation. Alternatively, attempt to remove the impurity through recrystallization with a carefully selected solvent system. |
Quantitative Data for Purification Parameters
The following table summarizes typical parameters for silica gel column chromatography, based on successful purifications of structurally related N-methyl-oxoindole derivatives. These should be considered as starting points for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes | Ethyl Acetate / Hexanes | Ethyl Acetate / Hexanes | Dichloromethane / Methanol |
| Solvent Ratio (v/v) | 1:3 | 1:1 | 3:1 | 98:2 |
| Typical Rf of Product | ~0.25 | ~0.45 | ~0.60 | ~0.50 |
| Expected Purity | >95% | >95% | >95% | >95% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography (General Procedure)
-
Preparation of the Column: A glass column is packed with a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A typical gradient might start with 20% ethyl acetate in hexanes and gradually increase to 50-100% ethyl acetate.
-
Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization (General Procedure)
-
Solvent Selection: The impure solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common TLC analysis issues during purification.
Technical Support Center: Large-Scale Synthesis of 5-Amino-1MQ
Welcome to the technical support center for the large-scale synthesis of 5-Amino-1-methylquinolinium (5-Amino-1MQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up and synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5-Amino-1MQ?
A1: 5-Amino-1MQ is typically synthesized via the quaternization of 5-aminoquinoline with a methylating agent. The most common method involves the reaction of 5-aminoquinoline with methyl iodide in an inert solvent, which yields 5-Amino-1-methylquinolinium iodide.[1] This is a classical organic synthesis technique.[2]
Q2: What is the most common counter-ion for 5-Amino-1MQ, and does it matter?
A2: The most commonly cited form is 5-Amino-1-methylquinolinium iodide, resulting from the use of methyl iodide as the methylating agent.[1] The counter-ion can affect the compound's physical properties, such as solubility and stability. For instance, chloride salts are often more water-soluble than iodide salts, which may be more soluble in organic solvents. The choice of counter-ion should be considered based on the intended application and formulation requirements.
Q3: What are the critical quality attributes of the starting material, 5-aminoquinoline?
A3: The purity of the starting 5-aminoquinoline is crucial for a successful synthesis. Impurities in the starting material can lead to side reactions and complicate the purification of the final product. Key quality attributes to consider are:
-
Purity: Assay should be ≥98% to minimize the formation of colored impurities and byproducts.
-
Isomeric Purity: Ensure the absence of other aminoquinoline isomers, which could lead to the formation of difficult-to-separate isomeric quinolinium salts.
-
Residual Solvents and Water Content: Low levels of residual solvents and water are important, as they can interfere with the reaction.
Q4: How should I store the final 5-Amino-1MQ product?
A4: 5-Amino-1MQ, particularly in its iodide salt form, may be sensitive to light and moisture.[1] It is recommended to store the lyophilized powder in a cool, dry, and dark environment to prevent degradation.[2] For long-term storage, refrigeration at 2-8°C is advisable.
Troubleshooting Guide
Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| Incomplete conversion of 5-aminoquinoline | Insufficient Methylating Agent: The molar ratio of methyl iodide to 5-aminoquinoline may be too low. | Increase the molar equivalents of methyl iodide. A slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gently heat the reaction mixture. Monitoring the reaction by TLC or LCMS can help determine the optimal temperature.[1] | |
| Short Reaction Time: The reaction may not have had enough time to go to completion. | Extend the reaction time and monitor its progress until the starting material is consumed. | |
| Steric Hindrance: The quinoline nitrogen is a relatively large nucleophile, which can slow down the rate of quaternization.[3] | Consider using a more reactive methylating agent, such as methyl triflate, but be aware that this may introduce different purification challenges. | |
| Product Loss During Work-up | Premature Precipitation: The product may precipitate out of the reaction mixture before the reaction is complete, trapping starting material. | Choose a solvent that keeps both the starting material and product in solution at the reaction temperature. |
| Difficult Isolation: The product may be an oil or difficult to crystallize from the reaction mixture. | After evaporation of the solvent, try triturating the crude product with a non-polar solvent like diethyl ether to induce crystallization.[3] |
Product Purity Issues
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material in the final product | Incomplete Reaction: See "Low Reaction Yield" section above. | Re-subject the isolated product to the reaction conditions with additional methylating agent. |
| Colored Impurities | Degradation of Starting Material or Product: 5-aminoquinoline and its derivatives can be sensitive to light and oxidation, leading to colored byproducts. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. |
| Side Reactions: The amino group on the quinoline ring could potentially undergo methylation, though N-methylation of the quinoline ring is generally favored. | Optimize reaction conditions (temperature, solvent) to favor the desired N-alkylation. Using a non-polar, aprotic solvent may help. | |
| Difficulty with Purification by Crystallization | Oily Product: The quinolinium salt may not readily crystallize. | Try dissolving the crude product in a minimal amount of a polar solvent (e.g., ethanol, methanol) and then slowly adding a non-polar solvent (e.g., diethyl ether, ethyl acetate) to induce precipitation. |
| Co-precipitation of Impurities: Impurities may be trapped in the crystal lattice of the product. | Multiple recrystallizations may be necessary. Consider using a different solvent system for recrystallization to improve selectivity. |
Experimental Protocols
General Protocol for the Synthesis of 5-Amino-1-methylquinolinium Iodide
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
5-aminoquinoline
-
Methyl iodide
-
Anhydrous acetonitrile or dichloromethane
-
Diethyl ether (for precipitation/washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminoquinoline (1 equivalent) in anhydrous acetonitrile.
-
Under an inert atmosphere (e.g., nitrogen), add methyl iodide (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-aminoquinoline is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates from the reaction mixture, it can be collected by filtration. If not, reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to the concentrated mixture to precipitate the crude 5-Amino-1-methylquinolinium iodide.
-
Collect the solid product by filtration and wash it with cold diethyl ether to remove any unreacted methyl iodide and soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Dry the purified product under vacuum to obtain 5-Amino-1-methylquinolinium iodide as a solid.
Visualizations
Caption: General synthesis pathway for 5-Amino-1-methylquinolinium Iodide.
Caption: A logical workflow for troubleshooting low yields.
References
Addressing off-target effects of 5-Amino-1MQ in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Amino-1MQ in cellular models. The information is tailored for scientists and drug development professionals to anticipate and address potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of 5-Amino-1MQ?
A1: 5-Amino-1MQ is a selective, membrane-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] The primary on-target effect is the inhibition of NNMT, which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA). This inhibition leads to an increase in the intracellular pools of nicotinamide adenine dinucleotide (NAD+) and S-adenosyl-L-methionine (SAM), key molecules in cellular metabolism and energy homeostasis.[1][3]
Q2: What are the known downstream effects of NNMT inhibition by 5-Amino-1MQ?
A2: By increasing NAD+ availability, 5-Amino-1MQ can enhance mitochondrial function, improve fat oxidation, and support cellular repair mechanisms.[3][4] This modulation of cellular metabolism can lead to reduced fat storage, preservation of lean muscle mass, and improved insulin sensitivity in preclinical models.[5][6] The activation of sirtuin pathways, particularly SIRT1, is another significant downstream effect linked to the anti-aging and metabolic benefits observed with increased NAD+ levels.[6]
Q3: Has 5-Amino-1MQ been shown to be selective for NNMT?
A3: Yes, studies have demonstrated that 5-Amino-1MQ is a selective inhibitor of NNMT. It has been shown to not significantly inhibit the activity of other related S-adenosyl-L-methionine (SAM)-dependent methyltransferases or enzymes involved in the NAD+ salvage pathway.[7]
Q4: What are the potential, though not definitively reported, off-target effects of 5-Amino-1MQ?
A4: While 5-Amino-1MQ is reported to be selective, it is crucial to consider potential off-target effects inherent to small molecule inhibitors. Given its mechanism of action, potential off-target effects could manifest as:
-
Unintended alterations in cellular methylation patterns: As NNMT inhibition affects the SAM cycle, there is a theoretical potential for broader changes in methylation-dependent processes.
-
Disruption of cellular redox balance: A significant increase in NAD+ levels could alter the cellular redox state, potentially impacting pathways sensitive to the NAD+/NADH ratio.
-
Unforeseen interactions with other metabolic enzymes: Although shown to be selective, high concentrations of any small molecule could lead to non-specific interactions.
Q5: What are the initial steps to distinguish between on-target and off-target effects?
A5: A critical first step is to establish a clear dose-response relationship for both the desired on-target effect (e.g., increased NAD+ levels) and any unexpected phenotype. If the unexpected phenotype occurs at concentrations significantly different from those required for on-target engagement, it may suggest an off-target effect. Additionally, using a structurally related but inactive analogue of 5-Amino-1MQ as a negative control can help differentiate specific from non-specific effects.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Cytotoxicity
Issue: You observe a decrease in cell viability (or an unexpected increase) in your cellular model upon treatment with 5-Amino-1MQ, which is not consistent with expected metabolic reprogramming.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Concentration Too High | Perform a dose-response curve starting from a low concentration (e.g., sub-micromolar) up to a high concentration. Determine the EC50 for the on-target effect (e.g., NAD+ increase) and the IC50 for cytotoxicity. | A clear separation between the effective concentration for the on-target effect and the cytotoxic concentration. |
| Off-Target Cytotoxicity | 1. Use a negative control compound (structurally similar but inactive).2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at non-toxic concentrations.3. Conduct a proteome-wide thermal shift assay to identify potential off-target binders. | The negative control should not induce cytotoxicity. CETSA will confirm if the on-target effect occurs at concentrations where viability is unaffected. Proteomics may identify specific off-target proteins. |
| Metabolic Shock in Specific Cell Lines | 1. Analyze the metabolic phenotype of your cell line at baseline. Highly glycolytic or oxidative cells may respond differently.2. Measure key metabolic parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). | Understanding the metabolic state of your cells can provide context for the observed viability changes. |
| Assay Interference | Run a cell-free control with 5-Amino-1MQ and your viability assay reagent (e.g., MTT, MTS) to check for direct chemical interactions. | No change in signal in the absence of cells, confirming the compound does not directly interfere with the assay. |
Guide 2: Inconsistent or Unexpected Changes in Gene/Protein Expression
Issue: You observe changes in the expression of genes or proteins that are not directly related to the known NNMT-NAD+ signaling pathway.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Broad Changes in Cellular Metabolism | 1. Perform a broader metabolic profiling (metabolomics) to understand the global metabolic changes induced by 5-Amino-1MQ.2. Analyze key metabolic signaling pathways (e.g., AMPK, mTOR) via Western blot. | A comprehensive view of the metabolic rewiring in response to treatment, which may explain the observed gene/protein expression changes. |
| Off-Target Kinase Inhibition | Screen 5-Amino-1MQ against a panel of kinases, as off-target kinase activity is a common feature of small molecule inhibitors. | Identification of any unintended kinase inhibition that could explain the observed signaling changes. |
| Epigenetic Alterations | Due to the impact on SAM levels, assess global histone and DNA methylation patterns. | Determine if the observed changes in gene expression are linked to epigenetic modifications. |
| Experimental Variability | Ensure consistent cell passage number, seeding density, and treatment duration. Use appropriate loading controls for Western blots. | Reduced variability in results and increased confidence in the observed changes. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of 5-Amino-1MQ to its target protein, NNMT, in intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a range of 5-Amino-1MQ concentrations for a predetermined time (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for NNMT and a suitable loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the percentage of soluble NNMT relative to the non-heated control against the temperature for both vehicle and 5-Amino-1MQ treated samples.
-
A shift in the melting curve to a higher temperature in the presence of 5-Amino-1MQ indicates target engagement.
-
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol describes a colorimetric assay to quantify changes in intracellular NAD+ levels.
-
Sample Preparation:
-
Plate cells and treat with vehicle or 5-Amino-1MQ for the desired duration.
-
Wash cells with cold PBS and harvest.
-
Extract NAD+/NADH using an appropriate extraction buffer (commercially available kits are recommended).
-
To measure NAD+ specifically, the NADH component can be decomposed by acid treatment, followed by neutralization.
-
-
NAD+ Cycling Assay:
-
Prepare NAD+ standards.
-
Add samples and standards to a 96-well plate.
-
Add the NAD cycling enzyme mix, which converts NAD+ to NADH.
-
Add a developer solution that reacts with NADH to produce a colored product.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature, protected from light, for the time specified by the kit manufacturer.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the NAD+ concentration in your samples based on the standard curve and normalize to protein concentration or cell number.
-
Visualizations
Caption: On-target signaling pathway of 5-Amino-1MQ.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. genoracle.com [genoracle.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. 1stoptimal.com [1stoptimal.com]
- 4. gogeviti.com [gogeviti.com]
- 5. regentherapy.com [regentherapy.com]
- 6. luxuramedspa.com [luxuramedspa.com]
- 7. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-amino-1-methyl-2-oxoindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-amino-1-methyl-2-oxoindoline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthetic route involves a two-step process. The first step is the N-methylation of 5-nitroisatin to produce 1-methyl-5-nitroindoline-2,3-dione. The second step is the selective reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: What are the critical parameters to control during the N-methylation of 5-nitroisatin?
A2: Key parameters for a successful N-methylation reaction include the quality of reagents, stoichiometry, temperature, and reaction time. It is crucial to use pure 5-nitroisatin, fresh methyl iodide, and anhydrous potassium carbonate and DMF. A molar excess of both methyl iodide and potassium carbonate is typically employed. The reaction is often conducted at room temperature and monitored by Thin Layer Chromatography (TLC) to determine the optimal duration, which is typically overnight.
Q3: Can O-methylation occur as a side reaction during the N-methylation step?
A3: While O-alkylation is a possible competing reaction in the alkylation of isatins, N-alkylation is generally favored under standard conditions using potassium carbonate in DMF. The formation of the O-methylated product is more likely with different catalysts or solvent systems.
Q4: What is the expected appearance of the N-methylation reaction and the final product?
A4: The reaction of 5-nitroisatin with a base typically forms a deeply colored anion. The intermediate product, 1-methyl-5-nitroindoline-2,3-dione, is expected to be a yellow solid. A very dark or black reaction mixture may indicate decomposition. The final product, this compound, is expected to be a solid, the color of which should be determined after synthesis and purification.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Step 1: N-methylation of 5-nitroisatin
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| NM-01 | Low or no product yield | 1. Inactive reagents. 2. Presence of moisture. 3. Insufficient reaction time. | 1. Use fresh methyl iodide and high-purity 5-nitroisatin. 2. Ensure anhydrous conditions by using dry DMF and potassium carbonate. Water can react with the base and methyl iodide, reducing their effectiveness. 3. Monitor the reaction by TLC to ensure completion. The reaction is often left to stir overnight.[1] |
| NM-02 | Product is an oil or gummy solid | 1. Residual solvent (DMF). 2. Presence of impurities. | 1. DMF has a high boiling point and can be difficult to remove. After extraction, wash the organic layer thoroughly with brine to aid in DMF removal. Dry the product under a high vacuum for an extended period. 2. Purify the crude product by column chromatography or recrystallization. Even trace impurities can prevent crystallization. |
| NM-03 | Product does not precipitate upon addition of water | 1. Insufficient product formation. 2. Product is soluble in the aqueous mixture. | 1. Verify reaction completion with TLC. If the starting material is still present, the reaction may need more time or gentle heating. 2. Extract the product with an organic solvent like ethyl acetate. Wash the precipitate with cold water to minimize dissolution. |
| NM-04 | Multiple spots on TLC, indicating side products | 1. O-methylation. 2. Decomposition of starting material or product. | 1. While N-methylation is favored, O-methylation can occur. Purification by column chromatography may be necessary. 2. Avoid high temperatures, which can cause degradation. Ensure the reaction is not overly basic. |
Step 2: Reduction of 1-methyl-5-nitroindoline-2,3-dione
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| RD-01 | Incomplete reduction | 1. Insufficient reducing agent. 2. Inactive reducing agent. 3. Unoptimized reaction conditions. | 1. Use a sufficient molar excess of the reducing agent. 2. Use a freshly opened or properly stored reducing agent. 3. Vary the reaction temperature and time. Monitor progress by TLC. |
| RD-02 | Formation of byproducts | 1. Over-reduction of the oxindole ring. 2. Side reactions due to harsh conditions. | 1. Choose a selective reducing agent for the nitro group. A mixed borohydride system like ZrCl4/NaBH4 has been shown to be effective for similar reductions.[2][3] 2. Perform the reaction at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. |
| RD-03 | Difficult purification | 1. Presence of inorganic salts from the reducing agent. 2. Similar polarity of the product and byproducts. | 1. After the reaction, perform an aqueous workup to remove inorganic salts. 2. Utilize column chromatography with a carefully selected solvent system to separate the desired product. |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-5-nitroindoline-2,3-dione
Materials:
-
5-nitroisatin
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisatin (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution.
-
Add methyl iodide (5.0 eq) to the mixture.[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is acidic to pH paper. A yellow solid should precipitate.[1]
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.[1]
-
Dry the product, 1-methyl-5-nitroindoline-2,3-dione, under vacuum.
Protocol 2: Synthesis of this compound (Adapted from a similar reduction)
Materials:
-
1-methyl-5-nitroindoline-2,3-dione
-
Zirconium(IV) chloride (ZrCl₄)
-
Sodium borohydride (NaBH₄)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1-methyl-5-nitroindoline-2,3-dione (1.0 eq) in anhydrous DME.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add ZrCl₄ (1.0-1.5 eq) portion-wise to the stirred suspension.
-
Add NaBH₄ (4.0-5.0 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0°C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting flow for reaction optimization.
References
Validation & Comparative
The Efficacy of 5-Amino-1MQ in Nicotinamide N-Methyltransferase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic and age-related diseases. This enzyme plays a crucial role in cellular metabolism, and its inhibition has shown promise in preclinical studies for combating obesity, type 2 diabetes, and other metabolic dysfunctions. Among the growing class of NNMT inhibitors, 5-Amino-1MQ has garnered considerable attention. This guide provides an objective comparison of the efficacy of 5-Amino-1MQ with other notable NNMT inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Comparison of NNMT Inhibitors
The inhibitory potency of small molecules against NNMT is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater effectiveness. The following tables summarize the available in vitro and in vivo data for 5-Amino-1MQ and other prominent NNMT inhibitors.
| Inhibitor | Target Species | IC50 (µM) | Assay Method | Reference |
| 5-Amino-1MQ | Human | ~1.0 | Not Specified | [1] |
| JBSNF-000088 | Human | 1.8 | Fluorescence-based | [2] |
| Monkey | 2.8 | Fluorescence-based | [2] | |
| Mouse | 5.0 | Fluorescence-based | [2] | |
| JBSNF-000028 | Human | 0.033 | Fluorescence-based | [3][4] |
| Monkey | 0.19 | Fluorescence-based | [3][4] | |
| Mouse | 0.21 | Fluorescence-based | [3][4] | |
| Compound 78 | Human | 1.41 | UHP-HILIC-Q-TOF-MS | [5] |
| LL320 | Human | Ki = 6.8 nM | Not Specified | Not Specified |
| II399 | Human | Ki = 5.9 nM | Not Specified | Not Specified |
Table 1: In Vitro Inhibitory Activity of NNMT Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values of various NNMT inhibitors against NNMT from different species. Lower values indicate higher potency.
| Inhibitor | Animal Model | Dose and Administration | Key Findings | Reference |
| 5-Amino-1MQ | Diet-Induced Obese (DIO) Mice | 20 mg/kg, three times daily (SC) for 11 days | Progressive body weight loss. | [6] |
| DIO Mice | Not specified | Reduced body weight and white adipose mass, decreased adipocyte size, and lowered plasma total cholesterol. | [7] | |
| Obese Mice | Not specified | ~5% weight loss in under two weeks without reducing food intake. | [8] | |
| JBSNF-000088 | DIO Mice | 50 mg/kg, twice daily (oral) for 4 weeks | Prevented further weight gain, reduced fed blood glucose, and normalized glucose tolerance. No effect on food intake. | [9][10] |
| JBSNF-000028 | DIO Mice | 50 mg/kg, twice daily (oral) for 27 days | Improved glucose and lipid handling. | [3] |
Table 2: In Vivo Efficacy of NNMT Inhibitors in Preclinical Models. This table summarizes the effects of NNMT inhibitors on metabolic parameters in animal models of obesity.
Signaling Pathways and Experimental Workflows
The mechanism of action of NNMT inhibitors involves the modulation of key metabolic signaling pathways. By blocking NNMT, these compounds prevent the methylation of nicotinamide, thereby increasing its availability for the NAD+ salvage pathway. This leads to elevated intracellular NAD+ levels, which in turn can activate sirtuins (e.g., SIRT1 and SIRT3) and influence other energy-sensing pathways like the AMPK pathway.
The evaluation of NNMT inhibitors typically follows a structured workflow, starting from in vitro enzymatic assays to in vivo studies in animal models of disease.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of NNMT inhibitors.
In Vitro NNMT Inhibition Assay (Fluorescence-based)
This assay measures the activity of NNMT by quantifying the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction.
Principle: NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and SAH. The SAH is then hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal. The intensity of the fluorescence is proportional to the NNMT activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., 5-Amino-1MQ) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare solutions of recombinant NNMT enzyme, nicotinamide, SAM, SAH hydrolase, and the thiol-detecting probe in the assay buffer.
-
Reaction Setup: In a 96-well black plate, add the NNMT enzyme and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Initiate the reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the SAH hydrolase and the thiol-detecting probe to each well. Incubate at room temperature for 10-15 minutes to allow for signal development.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Quantification of Intracellular NAD+ Levels by LC-MS/MS
This method provides a highly sensitive and specific quantification of NAD+ in biological samples.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) separates and detects molecules based on their physicochemical properties and mass-to-charge ratio. This allows for the precise quantification of NAD+ even in complex biological matrices.
Protocol:
-
Sample Preparation:
-
Cell Culture: Wash cells with ice-cold PBS and lyse them with a suitable extraction buffer (e.g., 80% methanol).
-
Tissue: Homogenize snap-frozen tissue samples in an appropriate extraction solvent.
-
-
Metabolite Extraction: Centrifuge the cell lysates or tissue homogenates to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Separate the metabolites using a suitable column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify NAD+ using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for NAD+.
-
-
Data Analysis:
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol is used to evaluate the therapeutic potential of NNMT inhibitors in a preclinical model of obesity.
Protocol:
-
Animal Model: Use male C57BL/6J mice, which are susceptible to diet-induced obesity.
-
Induction of Obesity: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 10-14 weeks to induce obesity and insulin resistance.
-
Treatment:
-
Randomly assign the obese mice to different treatment groups: vehicle control and one or more doses of the NNMT inhibitor (e.g., 5-Amino-1MQ, JBSNF-000088).
-
Administer the compounds daily for a specified duration (e.g., 4 weeks) via a clinically relevant route, such as oral gavage or subcutaneous injection.
-
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., twice weekly).
-
Perform metabolic assessments such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.
-
-
Terminal Procedures:
-
At the end of the study, collect blood samples for analysis of plasma glucose, insulin, and lipid levels.
-
Harvest tissues such as liver, white adipose tissue (WAT), and muscle for histological analysis and measurement of NAD+ and other metabolite levels.
-
-
Data Analysis: Compare the changes in body weight, glucose tolerance, insulin sensitivity, and other metabolic parameters between the treatment and vehicle control groups.[6][9][10][18]
References
- 1. exploring-peptides.com [exploring-peptides.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 14. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
- 16. researchgate.net [researchgate.net]
- 17. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Tale of Two Molecules: 5-Amino-1MQ and Semaglutide in the Battle Against Metabolic Disease
In the landscape of metabolic disease research, two compounds, 5-Amino-1MQ and semaglutide, are generating significant interest for their potential to address the intertwined challenges of obesity, insulin resistance, and dyslipidemia. While both molecules have demonstrated promise in preclinical and clinical models, they operate through fundamentally different mechanisms, offering distinct therapeutic approaches. This guide provides a detailed comparison of 5-Amino-1MQ and semaglutide, presenting available experimental data, outlining methodologies, and visualizing their distinct signaling pathways for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | 5-Amino-1MQ | Semaglutide |
| Mechanism of Action | Inhibitor of Nicotinamide N-methyltransferase (NNMT) | Glucagon-like peptide-1 (GLP-1) receptor agonist |
| Primary Effect | Enhances cellular metabolism and energy expenditure | Suppresses appetite and regulates blood glucose |
| Development Stage | Preclinical; no published human clinical trials | FDA-approved for type 2 diabetes and weight management |
| Administration | Oral (in preclinical studies) | Subcutaneous injection or oral |
Mechanism of Action: A Cellular versus Hormonal Approach
The fundamental difference between 5-Amino-1MQ and semaglutide lies in their mode of action. 5-Amino-1MQ exerts its effects at the cellular level, while semaglutide operates through a hormonal pathway.
5-Amino-1MQ: The Cellular Metabolizer
5-Amino-1MQ is a small molecule that inhibits the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is overexpressed in fat tissue in states of obesity and plays a role in slowing down metabolism.[3] By blocking NNMT, 5-Amino-1MQ increases the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy production.[4][5][6] This elevation in NAD+ is thought to activate sirtuins, particularly SIRT1, often referred to as a "longevity gene," which in turn enhances mitochondrial function and promotes the burning of fat for energy.[3][7] A key characteristic of 5-Amino-1MQ's mechanism is that it appears to increase energy expenditure without suppressing appetite.[8]
References
- 1. Effect of Continued Weekly Subcutaneous Semaglutide vs Placebo on Weight Loss Maintenance in Adults With Overweight or Obesity: The STEP 4 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. regentherapy.com [regentherapy.com]
- 5. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]
- 6. realpeptides.co [realpeptides.co]
- 7. 5-Amino-1 MQ: Exploring Its Benefits & Key Uses Today [nuutro.co.uk]
- 8. peptidedosages.com [peptidedosages.com]
5-Amino-1MQ: A Selective Tool for Targeting NNMT in Metabolic Research
A detailed comparison of the specificity and performance of 5-Amino-1MQ against other NNMT inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
5-Amino-1MQ is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. By catalyzing the methylation of nicotinamide, NNMT influences the NAD+ salvage pathway, which is vital for cellular energy production. Elevated NNMT activity has been associated with obesity and type 2 diabetes, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of 5-Amino-1MQ's specificity for NNMT with other alternatives, supported by experimental data to aid researchers in their selection of the most appropriate research tools.
In Vitro Specificity of 5-Amino-1MQ
The selectivity of an inhibitor is a critical parameter to ensure that its biological effects are on-target. 5-Amino-1MQ has been demonstrated to be a highly selective inhibitor of NNMT.
A key study by Neelakantan et al. (2018) systematically evaluated the specificity of 5-Amino-1MQ against a panel of related methyltransferases and enzymes involved in the NAD+ salvage pathway. The results, summarized in the table below, highlight the high degree of selectivity of 5-Amino-1MQ for NNMT.
| Target Enzyme | 5-Amino-1MQ IC50 (µM) | JBSNF-000088 IC50 (µM) | Off-Target Enzymes (5-Amino-1MQ) | % Inhibition at high concentration | Off-Target Enzymes (JBSNF-000088) | % Inhibition at 20µM |
| NNMT | 1.2 ± 0.1 [1] | 1.8 (human), 2.8 (monkey), 5.0 (mouse)[2][3][4] | DNMT1 | No significant inhibition up to 600 µM[5] | Cytochrome P450 panel | No inhibition[2] |
| PRMT3 | No significant inhibition up to 600 µM[5] | |||||
| COMT | No significant inhibition up to 600 µM[5] | |||||
| NAMPT | No significant inhibition up to 600 µM[5] | |||||
| SIRT1 | No significant inhibition up to 600 µM[5] |
Data Interpretation: The low micromolar IC50 value for NNMT indicates potent inhibition by 5-Amino-1MQ.[1] In contrast, even at concentrations up to 600 µM, 5-Amino-1MQ did not significantly inhibit other methyltransferases such as DNMT1, PRMT3, and COMT, nor did it affect the activity of key enzymes in the NAD+ salvage pathway like NAMPT and SIRT1.[5] This demonstrates a remarkable window of selectivity for NNMT.
Comparison with an Alternative NNMT Inhibitor: JBSNF-000088
JBSNF-000088 is another well-characterized NNMT inhibitor. While also potent against NNMT, the available data suggests a comparable in vitro profile to 5-Amino-1MQ. JBSNF-000088 inhibits human, monkey, and mouse NNMT with IC50 values of 1.8 µM, 2.8 µM, and 5.0 µM, respectively.[2][3][4] A study also indicated that JBSNF-000088 did not inhibit a panel of cytochrome P450 enzymes at a concentration of 20 µM, suggesting a favorable off-target profile.[2]
Signaling Pathway of NNMT Inhibition by 5-Amino-1MQ
The mechanism of action of 5-Amino-1MQ involves the direct inhibition of NNMT, leading to a cascade of downstream metabolic effects. By blocking NNMT, 5-Amino-1MQ prevents the consumption of S-adenosylmethionine (SAM) for the methylation of nicotinamide (NAM). This leads to an increase in the cellular levels of NAM, which can then be more readily converted to NAD+, a critical coenzyme for cellular respiration and energy production.
Caption: Inhibition of NNMT by 5-Amino-1MQ blocks the conversion of NAM to MNA, thereby increasing the availability of NAM for the NAD+ salvage pathway and boosting energy metabolism.
Experimental Protocols
The validation of 5-Amino-1MQ's specificity relies on robust biochemical assays. Below are the methodologies employed in the key selectivity studies.
NNMT Inhibition Assay
A radiometric assay is a common method to determine the inhibitory activity of compounds against methyltransferases.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human NNMT enzyme, the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), and the substrate nicotinamide in a suitable buffer.
-
Inhibitor Addition: 5-Amino-1MQ is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated and incubated at 37°C for a specific period to allow for the enzymatic reaction to occur.
-
Quantification of Methylation: The amount of radiolabeled methylated product (1-methylnicotinamide) is quantified using techniques like scintillation counting.
-
IC50 Determination: The concentration of 5-Amino-1MQ that inhibits 50% of the NNMT activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Off-Target Selectivity Assays
Similar radiometric or fluorescence-based assays are used to assess the inhibitory activity of 5-Amino-1MQ against other enzymes. The general principle remains the same, with the specific enzyme and its corresponding substrates being the variables. For example, to test against DNMT1, a DNA substrate is used, and for PRMT3, a protein substrate is employed. For enzymes in the NAD+ salvage pathway like NAMPT and SIRT1, fluorescence-based assays are often utilized, where the product of the enzymatic reaction generates a fluorescent signal.
Experimental Workflow for Specificity Validation
The process of validating the specificity of an NNMT inhibitor like 5-Amino-1MQ involves a systematic workflow, from initial screening to off-target profiling.
Caption: A streamlined workflow for validating the specificity of NNMT inhibitors, from initial screening to comprehensive off-target profiling.
Conclusion
The experimental data strongly supports the high specificity of 5-Amino-1MQ as an inhibitor of NNMT. Its potent on-target activity, coupled with a lack of significant inhibition of other related enzymes, makes it a valuable and reliable tool for researchers investigating the role of NNMT in metabolic diseases and other physiological processes. When compared to other NNMT inhibitors like JBSNF-000088, 5-Amino-1MQ demonstrates a comparable and favorable selectivity profile. For scientists and drug development professionals seeking to specifically modulate NNMT activity, 5-Amino-1MQ represents a well-validated and selective chemical probe.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Amino-1MQ
For researchers, scientists, and drug development professionals engaged in the study of 5-Amino-1MQ, a potent inhibitor of nicotinamide N-methyltransferase (NNMT), the accurate and precise quantification of this small molecule is paramount. This guide provides a comparative overview of analytical methodologies for 5-Amino-1MQ, focusing on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a representative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. While a direct cross-validation study between these methods for 5-Amino-1MQ is not publicly available, this guide synthesizes published data for the LC-MS/MS method and outlines a typical HPLC-UV approach that could be validated for this purpose.
Quantitative Performance of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process, balancing the need for sensitivity, specificity, and throughput with practical considerations such as cost and accessibility. Below is a summary of the performance characteristics of a validated LC-MS/MS method for 5-Amino-1MQ in a biological matrix and a representative HPLC-UV method for a similar small molecule, illustrating the typical performance that could be expected upon validation.
| Parameter | LC-MS/MS (Validated for 5-Amino-1MQ in Rat Plasma)[1] | Representative HPLC-UV (for a small aminothiazole)[2] |
| Linearity Range | 10 - 2500 ng/mL | 1.25 - 1250 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Precision (Intra-day & Inter-day) | Within 15% | Not explicitly stated, but method deemed precise |
| Accuracy | Within 15% | Not explicitly stated, but method deemed accurate |
| Extraction Recovery | 99.5% - 110.6% | Not explicitly stated |
| Matrix Effect | -6.1% - 14.1% | Not applicable (validated for analytical solutions) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1.25 ng/mL |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the successful implementation and validation of any analytical method.
Validated LC-MS/MS Method for 5-Amino-1MQ in Rat Plasma[1]
This method provides a sensitive and specific approach for the quantification of 5-Amino-1MQ in a complex biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: ACE® Excel™ C18 column (50 mm × 2.1 mm, 2 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient is employed to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 QTRAP hybrid triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Amino-1MQ: m/z 159.1 → 90.0
-
Internal Standard: m/z 162.2 → 117.2
-
Representative HPLC-UV Method for a Small Molecule[2]
This protocol outlines a typical HPLC-UV method that could be adapted and validated for the quantification of 5-Amino-1MQ in simpler matrices, such as bulk drug substance or formulation analysis.
1. Sample Preparation:
-
Accurately weigh and dissolve the 5-Amino-1MQ sample in a suitable diluent (e.g., a mixture of the mobile phase) to achieve a concentration within the expected linear range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: Waters Alliance or equivalent with a UV detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio would need to be optimized for 5-Amino-1MQ.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for 5-Amino-1MQ would need to be determined (e.g., via a UV scan), but a common starting point for aromatic compounds is around 254 nm or 272 nm.
-
Injection Volume: 10 µL.
Visualizing the Experimental Workflow and Signaling Pathway
To facilitate a clearer understanding of the analytical process and the biological context of 5-Amino-1MQ, the following diagrams illustrate the experimental workflow for method cross-validation and the signaling pathway of NNMT inhibition.
Experimental workflow for cross-validation.
Signaling pathway of NNMT inhibition by 5-Amino-1MQ.
References
- 1. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Amino-1MQ and Nicotinamide Riboside: Mechanisms, Efficacy, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and therapeutic development, the modulation of nicotinamide adenine dinucleotide (NAD+) levels has emerged as a promising strategy to address a range of age-related and metabolic diseases. Two molecules at the forefront of this research are 5-Amino-1MQ, a novel small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), and nicotinamide riboside (NR), a well-established NAD+ precursor. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their distinct mechanisms of action, preclinical and clinical evidence, and the experimental protocols used to evaluate their efficacy.
Introduction: Two Distinct Approaches to Elevating NAD+
5-Amino-1MQ and nicotinamide riboside both aim to increase the intracellular pool of NAD+, a critical coenzyme for cellular energy metabolism, DNA repair, and signaling. However, they achieve this through fundamentally different mechanisms.
5-Amino-1MQ is a small, membrane-permeable molecule that functions as an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a key role in regulating cellular metabolism and energy homeostasis.[2] It catalyzes the methylation of nicotinamide, a precursor to NAD+, to form 1-methylnicotinamide (1-MNA).[3] This process consumes both nicotinamide and the universal methyl donor S-adenosylmethionine (SAM).[2] In conditions like obesity, NNMT is often overexpressed in adipose tissue, leading to a depletion of the nicotinamide pool available for NAD+ synthesis.[2] By inhibiting NNMT, 5-Amino-1MQ prevents the breakdown of nicotinamide, thereby increasing its availability for the NAD+ salvage pathway and subsequently boosting intracellular NAD+ levels.[1][4]
Nicotinamide Riboside (NR) , in contrast, is a direct precursor to NAD+.[5] As a form of vitamin B3, NR is utilized by the body to synthesize NAD+ through a salvage pathway.[6] When administered, NR is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs), and then NMN is converted to NAD+ by NMN adenylyltransferases (NMNATs).[7] This direct supplementation of a precursor bypasses potential rate-limiting steps in other NAD+ synthesis pathways.
Mechanism of Action: A Visual Comparison
The distinct mechanisms of 5-Amino-1MQ and nicotinamide riboside in modulating NAD+ metabolism are illustrated in the following signaling pathway diagrams.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the quantitative data from key preclinical and clinical studies on 5-Amino-1MQ and nicotinamide riboside.
Table 1: Preclinical Efficacy of 5-Amino-1MQ in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Control Group | Percentage Change | Study Duration | Reference |
| Body Weight | Progressive loss | - | ~5% reduction | 11 days | [8] |
| Total Fat Mass | - | - | ~35% reduction | 11 days | [8] |
| Adipocyte Size | - | - | >30% smaller | 11 days | [8] |
| Total Cholesterol | Lowered | - | ~30% lower | Not specified | [2] |
| Intracellular NAD+ (in adipocytes) | Increased | - | ~1.2-1.6 fold increase | 24 hours (in vitro) | [9] |
Note: The control group in these studies was diet-induced obese mice that did not receive the treatment.
Table 2: Efficacy of Nicotinamide Riboside in Preclinical (Mouse) Models
| Parameter | Treatment Group | Control Group | Key Finding | Study Duration | Reference |
| Weight Gain (High-Fat Diet) | Reduced | - | Protected from weight gain | Not specified | [7] |
| Insulin Sensitivity (High-Fat Diet) | Improved | - | Improved insulin sensitivity | Not specified | [7] |
| Glucose Tolerance (High-Fat Diet) | Improved | - | Improved glucose tolerance | Not specified | [7] |
| Hepatic Steatosis (High-Fat Diet) | Reduced | - | Exhibited neuroprotective effects against liver steatosis | Not specified | [7] |
Note: The control group in these studies was typically mice on a high-fat diet that did not receive NR supplementation.
Table 3: Clinical Efficacy of Nicotinamide Riboside in Humans
| Parameter | Dosage | Study Population | Percentage Change in NAD+ | Effect on Insulin Sensitivity/Body Composition | Study Duration | Reference |
| Blood NAD+ Levels | 1000 mg/day | Healthy middle-aged and older adults | ~60% increase | Not the primary outcome | 6 weeks | [10] |
| Blood NAD+ Levels | 1000 mg twice daily (2000 mg total) | Healthy volunteers | Up to 2.7-fold increase | Not the primary outcome | Single dose | [7] |
| Insulin Sensitivity & Glucose Metabolism | 2000 mg/day | Obese, insulin-resistant men | Not reported | No improvement | 12 weeks | [7][11] |
| Body Composition & Insulin Sensitivity | 1000 mg/day | Healthy overweight/obese adults | Not reported | No significant improvement in insulin sensitivity; minor changes in body composition | 6 weeks | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Assays
-
NNMT Inhibition Assay: The inhibitory activity of 5-Amino-1MQ on NNMT is typically assessed using a fluorometric or LC-MS/MS-based assay. Recombinant NNMT enzyme is incubated with its substrates, nicotinamide and SAM, in the presence and absence of the inhibitor. The formation of the product, 1-MNA or the co-product S-adenosylhomocysteine (SAH), is then quantified. A decrease in product formation in the presence of 5-Amino-1MQ indicates inhibitory activity.
-
Cell-Based NNMT Inhibition: Cultured cells, such as 3T3-L1 pre-adipocytes, are treated with 5-Amino-1MQ. The intracellular levels of 1-MNA are then measured using LC-MS/MS to determine the extent of NNMT inhibition within a cellular context.[9]
-
3T3-L1 Adipocyte Differentiation and Lipid Accumulation: 3T3-L1 pre-adipocytes are cultured to confluence and then induced to differentiate into mature adipocytes using a cocktail of insulin, dexamethasone, and IBMX. To assess the effect of a compound on adipogenesis, it is added during the differentiation period. Lipid accumulation is visualized and quantified by staining with Oil Red O, followed by elution of the dye and spectrophotometric measurement.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay is used to predict the passive permeability of a compound across biological membranes. A filter plate with an artificial membrane composed of lipids is used to separate a donor compartment containing the test compound from an acceptor compartment. The amount of compound that diffuses into the acceptor compartment over time is measured, typically by LC-MS/MS.
-
Caco-2 Permeability Assay: This assay provides a more biologically relevant model of intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelium. The transport of a compound from the apical (luminal) to the basolateral (blood) side is measured to predict absorption.
In Vivo (Animal) Studies
-
Diet-Induced Obesity (DIO) Mouse Model: Mice are fed a high-fat diet for a specified period to induce obesity, insulin resistance, and other metabolic dysfunctions. These mice then serve as a model to test the efficacy of therapeutic interventions.
-
Assessment of Body Composition: Dual-energy X-ray absorptiometry (DXA) is a common non-invasive technique used to measure bone mineral density, lean mass, and fat mass in anesthetized mice.
-
Insulin Sensitivity Assessment:
-
Glucose Tolerance Test (GTT): After a period of fasting, mice are given a bolus of glucose via intraperitoneal injection or oral gavage. Blood glucose levels are then measured at various time points to assess the ability of the animal to clear glucose from the circulation.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and the subsequent drop in blood glucose levels is monitored. A faster and more pronounced decrease in blood glucose indicates greater insulin sensitivity.
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity. Insulin is infused at a constant rate to raise plasma insulin levels, while glucose is infused at a variable rate to maintain euglycemia (normal blood glucose). The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.
-
Human (Clinical) Studies
-
Measurement of NAD+ Levels: NAD+ and its metabolites are typically measured in whole blood, peripheral blood mononuclear cells (PBMCs), or tissue biopsies using LC-MS/MS. This technique allows for the sensitive and specific quantification of these molecules.
-
Hyperinsulinemic-Euglycemic Clamp: This procedure, similar to that used in animal studies, is the gold standard for measuring insulin sensitivity in humans. It involves the simultaneous infusion of insulin and a variable rate of glucose to maintain normal blood glucose levels.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating these compounds and the logical relationship between their mechanism and observed effects.
Summary and Future Directions
5-Amino-1MQ and nicotinamide riboside represent two compelling but distinct strategies for augmenting NAD+ levels.
5-Amino-1MQ , as an NNMT inhibitor, offers a novel, indirect approach. The preclinical data in diet-induced obese mice are promising, demonstrating significant effects on weight loss, fat mass reduction, and improvements in metabolic parameters without altering food intake.[2][8] This suggests a primary effect on energy expenditure. However, it is important to note that the research on 5-Amino-1MQ is still in its early stages, and human clinical trial data is not yet available.
Nicotinamide riboside , a direct NAD+ precursor, has a more extensive research history with both preclinical and clinical data. It has been shown to be safe and effective at increasing NAD+ levels in humans.[7][10] While preclinical studies in mice have shown benefits in metabolic health, the results from human clinical trials regarding improvements in insulin sensitivity and body composition have been mixed.[7][11][12]
For drug development professionals , 5-Amino-1MQ presents an exciting new target with a distinct mechanism of action that could be particularly relevant for obesity and metabolic syndrome. Further research, especially well-controlled clinical trials, is needed to establish its safety and efficacy in humans. Nicotinamide riboside, while having a more established safety profile, may require further investigation to identify the specific populations or conditions where it can provide the most significant metabolic benefits. The development of more targeted delivery systems or combination therapies could also enhance its therapeutic potential.
References
- 1. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 2. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 3. assaygenie.com [assaygenie.com]
- 4. prosciento.com [prosciento.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
A Comparative Guide to the In Vivo Anti-Obesity Effects of 5-Amino-1MQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-obesity effects of 5-Amino-1MQ, a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). Its performance is contrasted with established anti-obesity therapeutics, Semaglutide (a GLP-1 receptor agonist) and Orlistat (a lipase inhibitor), supported by experimental data from preclinical models.
Mechanisms of Action
1.1. 5-Amino-1MQ: NNMT Inhibition
5-Amino-1MQ exerts its metabolic effects by inhibiting Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme pivotal in cellular metabolism and energy homeostasis.[1] NNMT catalyzes the methylation of nicotinamide, consuming a methyl group from S-adenosyl-methionine (SAM) to produce 1-methylnicotinamide (MNA) and S-adenosyl-homocysteine (SAH).[2][3] By blocking this action, 5-Amino-1MQ prevents the depletion of nicotinamide, a precursor for nicotinamide adenine dinucleotide (NAD+), and increases the cellular SAM:SAH ratio.[4] The resulting elevation in cellular NAD+ and SAM levels enhances energy expenditure, suppresses fat cell formation (lipogenesis), and activates pathways that promote the burning of fat.[1][5][6][7] A key advantage of this mechanism is that it appears to increase the metabolic rate rather than suppressing appetite.[6][8]
1.2. Comparator Mechanisms
-
Semaglutide (GLP-1 Receptor Agonist): Semaglutide is an analogue of the human glucagon-like peptide-1 (GLP-1). It activates GLP-1 receptors in the brain, particularly the hypothalamus, to reduce appetite and food intake.[9] It also slows gastric emptying, contributing to a feeling of fullness. This central nervous system-mediated appetite suppression is the primary driver of weight loss.[9]
-
Orlistat (Lipase Inhibitor): Orlistat is a potent inhibitor of gastric and pancreatic lipases, the enzymes responsible for breaking down dietary triglycerides. By preventing the digestion of fat, Orlistat reduces the absorption of dietary fats from the intestine, leading to a caloric deficit and subsequent weight loss.
Comparative In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
The following table summarizes the quantitative outcomes from preclinical studies in diet-induced obese (DIO) mouse models, a standard for evaluating anti-obesity therapeutics.
| Parameter | 5-Amino-1MQ | Semaglutide | Orlistat |
| Primary Mechanism | NNMT Inhibition (Metabolic) | GLP-1R Agonism (Appetite) | Lipase Inhibition (Absorption) |
| Body Weight Loss | ~5-7% reduction.[8][10] | Up to 24% reduction.[11] | Variable, e.g., 3.55g loss in HFD mice.[12] |
| Fat Mass Reduction | ~35% decrease in white adipose tissue.[10][13] | Up to 57% decrease in total adiposity.[11] | Significant decrease vs. placebo.[12] |
| Adipocyte Size | >30-40% reduction in size/volume.[10][13] | Not typically reported as primary outcome. | Decreased size of gonadal adipocytes.[12] |
| Food Intake | No significant impact.[5][6][10] | ~33% reduction in cumulative intake.[11] | Not directly affected. |
| Plasma Cholesterol | ~30% lower total cholesterol.[10] | Reduced liver lipids (cholesterol, TGs).[11] | Not a primary outcome. |
| Glucose Homeostasis | Improved insulin sensitivity and glucose tolerance.[14][15] | Improved glucose tolerance.[11] | Not a primary outcome. |
HFD: High-Fat Diet
Experimental Methodologies
A standardized experimental workflow is crucial for the in vivo assessment of anti-obesity compounds. The protocols described below are representative of the studies cited in this guide.
3.1. General Experimental Workflow
3.2. Key Protocols
-
Animal Model: Male C57Bl/6 mice, aged 6 weeks at the start of the study, are commonly used.[1]
-
Diet-Induced Obesity (DIO): Mice are fed a high-fat diet (HFD), typically providing 45% to 60% of calories from fat, for a period of 10-12 weeks to induce an obese phenotype with metabolic complications like insulin resistance.[1]
-
Drug Administration:
-
5-Amino-1MQ: Administered systemically, for example, via subcutaneous (SC) injection three times daily at a dose of 20 mg/kg for a period of 11 days.[1]
-
Semaglutide: Administered via subcutaneous injection, often twice-weekly, over a period of several weeks.[11]
-
Orlistat: Typically mixed with the diet or administered via oral gavage.
-
-
Body Composition Analysis: Body fat and lean mass are quantified using non-invasive techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or EchoMRI at baseline and at the end of the study.[12][16]
-
Metabolic Assessment:
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, mice are given an oral gavage of glucose. Blood glucose levels are measured at several time points to assess glucose clearance and insulin sensitivity.[14]
-
-
Histology: Adipose tissue (e.g., epididymal white adipose tissue) and liver samples are collected, sectioned, and stained (e.g., with H&E) to assess adipocyte size and liver steatosis.[12]
Summary and Conclusion
In vivo studies validate that 5-Amino-1MQ effectively reduces body weight and fat mass in diet-induced obese mice.[5] Its primary mechanism, the inhibition of NNMT, distinguishes it from mainstream anti-obesity drugs by increasing cellular energy expenditure without suppressing appetite.[6][10]
-
Comparison with Semaglutide: Semaglutide demonstrates a more profound effect on overall body weight loss, which is largely driven by a significant reduction in food intake.[11] 5-Amino-1MQ's effects are independent of appetite, suggesting it could be a valuable tool for individuals who do not respond well to appetite suppressants or as part of a combination therapy.
-
Comparison with Orlistat: Orlistat's efficacy is directly tied to the fat content of the diet. 5-Amino-1MQ acts centrally on cellular metabolism and is therefore not dependent on dietary composition for its primary effect. Furthermore, 5-Amino-1MQ shows beneficial effects on metabolic markers like plasma cholesterol and insulin sensitivity, which are central to its mechanism.[10][14]
References
- 1. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]
- 4. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidedosages.com [peptidedosages.com]
- 7. youtube.com [youtube.com]
- 8. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]
- 9. JCI Insight - Semaglutide lowers body weight in rodents via distributed neural pathways [insight.jci.org]
- 10. peptidesciences.com [peptidesciences.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. regentherapy.com [regentherapy.com]
- 14. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nutritionalsupplementshop.com [nutritionalsupplementshop.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 5-Amino-1MQ Research: A Comparative Guide for Scientists
An objective analysis of the current preclinical data surrounding the NNMT inhibitor 5-Amino-1MQ reveals a consistent, positive profile in metabolic regulation. However, the body of research, while promising, is in its nascent stages, with a notable lack of independent replication for key studies. This guide provides a comprehensive comparison of the published findings, detailed experimental protocols, and the underlying signaling pathways to aid researchers in evaluating the current landscape of 5-Amino-1MQ research.
Executive Summary
5-Amino-1MQ is a small molecule inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT). Published research consistently demonstrates its potential to reverse diet-induced obesity and improve metabolic parameters in preclinical models. The primary mechanism of action involves the inhibition of NNMT, which leads to an increase in intracellular NAD+ and S-adenosylmethionine (SAM) levels, particularly in adipose tissue. This, in turn, enhances cellular metabolism, reduces fat storage (lipogenesis), and improves insulin sensitivity. While the existing data from different research groups align on the positive effects of NNMT inhibition, direct, independent replication of the seminal studies on 5-Amino-1MQ is currently lacking in the published literature. Furthermore, no studies presenting contradictory or negative findings have been identified, which, while encouraging, underscores the need for broader, independent validation to firmly establish the reproducibility of these findings.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on 5-Amino-1MQ and a comparable NNMT inhibitor, JBSNF-000088.
Table 1: In Vitro Effects of 5-Amino-1MQ on 3T3-L1 Adipocytes
| Parameter | Treatment | Concentration | Result | Citation |
| 1-Methylnicotinamide (1-MNA) Levels | 5-Amino-1MQ | 30 µM | Significant reduction in intracellular 1-MNA | [1][2] |
| NAD+ Levels | 5-Amino-1MQ | 10 µM | ~1.2-1.6-fold increase in intracellular NAD+ | [2] |
| Lipogenesis | 5-Amino-1MQ | 30 µM | 50% reduction in lipid accumulation | [2] |
| Lipogenesis | 5-Amino-1MQ | 60 µM | 70% reduction in lipid accumulation | [2] |
Table 2: In Vivo Effects of NNMT Inhibitors on Diet-Induced Obese (DIO) Mice
| Parameter | Treatment | Dosage | Duration | Result | Citation |
| Body Weight | 5-Amino-1MQ | 20 mg/kg (thrice daily, SC) | 11 days | Progressive weight loss | [2] |
| Body Mass Reduction | 5-Amino-1MQ | Not Specified | 10 days | 7% reduction in body mass | [3] |
| White Adipose Tissue (WAT) Mass | 5-Amino-1MQ | 20 mg/kg (thrice daily, SC) | 11 days | Significant reduction in WAT mass | [1][2] |
| Adipocyte Size | 5-Amino-1MQ | 20 mg/kg (thrice daily, SC) | 11 days | >30% decrease in adipocyte size | [4] |
| Plasma Cholesterol | 5-Amino-1MQ | 20 mg/kg (thrice daily, SC) | 11 days | ~30% lower total cholesterol | [4] |
| Metabolic Improvements | JBSNF-000088 | Not Specified | Not Specified | Reduced MNA levels, insulin sensitization, glucose modulation, body weight reduction | [1] |
Table 3: Effects of 5-Amino-1MQ on Muscle Regeneration in Aged Mice
| Parameter | Treatment | Result | Citation |
| Grip Strength | 5-Amino-1MQ | Improved grip strength to a greater degree than rigorous exercise | [5] |
| Muscle Recovery | 5-Amino-1MQ | Shortened muscle recovery time following vigorous exercise | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-Amino-1MQ Action
The primary mechanism of 5-Amino-1MQ involves the inhibition of NNMT, which sets off a cascade of intracellular events. By blocking NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide (NAM), a precursor to NAD+. This leads to an accumulation of NAM available for the NAD+ salvage pathway, resulting in increased cellular NAD+ levels. Elevated NAD+ is a critical coenzyme for various metabolic processes and activates sirtuins, particularly SIRT1, which are key regulators of metabolism and cellular aging.
Caption: Mechanism of 5-Amino-1MQ in Adipocytes.
Experimental Workflow for In Vivo Studies
Preclinical in vivo studies with 5-Amino-1MQ typically involve the use of diet-induced obese (DIO) mice. These animals are fed a high-fat diet for a specified period to induce an obese and metabolically impaired phenotype. Following this induction period, the mice are treated with 5-Amino-1MQ, and various metabolic parameters are assessed.
Caption: Workflow for 5-Amino-1MQ In Vivo Efficacy Studies.
Experimental Protocols
In Vitro Adipocyte Differentiation and Treatment
-
Cell Line: 3T3-L1 pre-adipocytes.
-
Differentiation Protocol: Preadipocytes are cultured to confluence. Differentiation is induced by treating the cells with a cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin. After an initial induction period (e.g., 2 days), the medium is switched to a maintenance medium containing insulin for another 2 days, followed by culture in regular medium.[2]
-
5-Amino-1MQ Treatment: Differentiated adipocytes are treated with varying concentrations of 5-Amino-1MQ (e.g., 0.3–60 µM) for a specified duration (e.g., 24 hours) to assess its effects on cellular metabolites and lipogenesis.[2]
-
Analysis of Metabolites: Intracellular levels of 1-MNA, NAD+, and SAM are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[2]
-
Lipogenesis Assay: Lipid accumulation is quantified by staining with Oil Red O, followed by extraction and spectrophotometric measurement.[2]
In Vivo Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57Bl/6 mice are commonly used.
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 60% fat, for a period of 11 weeks, starting at 6 weeks of age, to induce obesity.[2]
-
5-Amino-1MQ Administration: Diet-induced obese mice are treated with 5-Amino-1MQ, for example, via subcutaneous (SC) injection at a dose of 20 mg/kg three times daily for 11 days.[2]
-
Outcome Measures:
-
Body Weight: Monitored regularly throughout the treatment period.
-
Adipose Tissue: White adipose tissue (WAT) depots (e.g., epididymal, retroperitoneal) are dissected and weighed at the end of the study.
-
Histology: Adipose tissue is fixed, sectioned, and stained (e.g., with H&E) to visualize and quantify adipocyte size.
-
Plasma Analysis: Blood samples are collected to measure plasma levels of cholesterol and other metabolic markers.
-
Quantification of NAD+ and SAM in Tissues
-
Tissue Preparation: Tissues are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, frozen tissues are weighed and homogenized in a cold acid solution (e.g., perchloric acid) to extract metabolites and precipitate proteins.[6]
-
Extraction: The homogenate is centrifuged, and the supernatant containing the metabolites is neutralized.[6]
-
Quantification: NAD+ and SAM levels are quantified using a sensitive and specific method such as high-performance liquid chromatography (HPLC) or LC-MS/MS.[6][7]
Reproducibility and Future Directions
The currently available data on 5-Amino-1MQ consistently points towards a beneficial metabolic profile. Studies from different contexts, such as obesity and aging muscle, report positive outcomes that are in line with the proposed mechanism of NNMT inhibition. However, the field would significantly benefit from:
-
Independent Replication: Direct replication of the key in vivo studies by independent research groups is crucial to solidify the existing findings.
-
Head-to-Head Comparisons: Comparative studies of 5-Amino-1MQ with other NNMT inhibitors and other metabolic drugs would provide a clearer picture of its relative efficacy and potential advantages.
-
Investigation of Long-Term Effects: The majority of the published studies are of short duration. Longer-term studies are needed to assess the sustainability of the metabolic benefits and to identify any potential adverse effects.
-
Exploration of a Wider Range of Models: While the focus has been on diet-induced obesity, further research in other models of metabolic disease would broaden the understanding of 5-Amino-1MQ's therapeutic potential.
References
- 1. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. New Insights on Muscle Strength: The Role of Inhibiting an Enzyme that Hinders NAD+ Synthesis [nmn.com]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-Amino-1-methyl-2-oxoindoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Amino-1-methyl-2-oxoindoline, a compound utilized in research settings. While a specific Safety Data Sheet (SDS) for this compound was not identified, this document synthesizes general best practices for similar chemical substances to ensure a high standard of safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care to minimize exposure risks. Always work in a well-ventilated area, preferably within a chemical fume hood or biosafety cabinet.[1] Personal Protective Equipment (PPE) is mandatory and should include nitrile gloves, safety glasses, and a lab coat.[1] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Quantitative Safety Data Summary
The following table summarizes key hazard information and precautionary statements gleaned from safety data sheets of structurally similar compounds. This information should be considered as general guidance in the absence of a specific SDS for this compound.
| Hazard Category | GHS Hazard Statement (Code) | Precautionary Statement (Code) | Source |
| Skin Irritation | Causes skin irritation (H315) | Wash skin thoroughly after handling (P264). Wear protective gloves (P280). IF ON SKIN: Wash with plenty of soap and water (P302 + P352). | |
| Eye Irritation | Causes serious eye irritation (H319) / Causes serious eye damage (H318) | Wear eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor (P305 + P351 + P338 + P310). | |
| Respiratory Irritation | May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271). IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell (P304 + P340 + P312). |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must adhere to all local, state, and federal regulations. The following protocol provides a general framework for its disposal.
1. Waste Identification and Segregation:
- Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous chemical waste.
- Segregate this waste from other laboratory waste streams to prevent unintentional chemical reactions.
2. Containerization:
- Use a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Irritant"), and the date of accumulation.
- For solid waste, a securely sealed bag or drum is appropriate. For liquid waste (e.g., solutions containing the compound), use a compatible, sealed container.
3. Spill Management:
- In the event of a spill, carefully sweep up the solid material to avoid generating dust.[2]
- Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
- Clean the affected area thoroughly.[2]
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of this compound and is based on best practices for similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling 5-Amino-1-methyl-2-oxoindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-1-methyl-2-oxoindoline (CAS Number: 20870-91-1). Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] Based on data for structurally similar compounds, it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] | To protect eyes from dust particles and splashes of solutions containing the compound.[3] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Inspect for tears or holes before each use.[3] Double gloving is recommended when handling the pure compound or concentrated solutions.[4] | To prevent skin contact and absorption.[3] |
| Body Protection | A long-sleeved laboratory coat. An additional chemical-resistant apron is recommended when handling larger quantities.[3] | To protect skin and clothing from spills and contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible.[3] | To prevent inhalation of fine dust particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Preparation: Ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents before handling the compound.
-
Weighing: If weighing the solid, perform this task in a fume hood or a balance enclosure to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a fume hood.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[2] Immediately change any contaminated clothing.[2]
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.[2] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician.[2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.[3] Do not let the product enter drains.[2]
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed containers in accordance with institutional and local regulations.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
